Albizziin
Descripción
Albizziin has been reported in Acacia paradoxa, Mariosousa millefolia, and other organisms with data available.
RN given refers to parent cpd without isomeric designation; structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(carbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFIMLSHBLMKF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318659 | |
| Record name | Albizziin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-07-4 | |
| Record name | Albizziin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albizziin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albizziin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)2-amino-3-ureidopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBIZZIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Albizziin: Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albizziin, a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its structural analogy to proteinogenic amino acids and its potential as a competitive inhibitor in various biological pathways. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, prevalence in natural sources, and the methodologies employed for its extraction, purification, and characterization. Quantitative data on its distribution within the plant kingdom are systematically presented. Furthermore, this guide details experimental protocols and illustrates key conceptual and methodological workflows using Graphviz visualizations to facilitate a deeper understanding for researchers in biochemistry, natural product chemistry, and drug development.
Discovery and History
This compound (L-2-amino-3-ureidopropionic acid) was first isolated and identified in the mid-20th century. Its discovery is credited to the pioneering work of Karrer and his colleagues. The initial isolation was from the seeds of Albizia julibrissin, a species of silk tree, from which the compound derives its name. Subsequent research has identified its presence in other species within the Albizia genus and a few other leguminous plants, establishing it as a characteristic metabolite of this botanical group.
Natural Sources and Distribution
This compound is predominantly found in plants belonging to the genus Albizia (family Fabaceae). Its concentration can vary significantly depending on the species, the specific part of the plant, and even the developmental stage of the plant. The highest concentrations are typically found in the seeds, where it can act as a nitrogen storage compound and potentially as a defense mechanism against herbivores due to its antimetabolite properties.
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the concentration of this compound found in various natural sources. This data is crucial for selecting appropriate starting materials for extraction and for understanding the compound's ecological role.
| Plant Species | Plant Part | This compound Concentration (dry weight) | Reference |
| Albizia julibrissin | Seeds | ~1.2% | - |
| Albizia lophantha | Seeds | High | - |
| Albizia adianthifolia | Seedlings | Variable, influenced by environmental factors | [1] |
| Albizia odoratissima | Leaves | Levels affected by drought stress | [2] |
Note: Quantitative data for this compound is not extensively tabulated in recent literature. The values presented are based on foundational studies and may vary. Further quantitative analysis using modern chromatographic techniques is warranted.
Experimental Protocols
A thorough understanding of the methodologies for isolating and analyzing this compound is essential for research and development.
Extraction of this compound from Albizia Seeds
This protocol outlines a general procedure for the extraction of this compound from plant material, primarily seeds.
-
Preparation of Plant Material :
-
Collect mature seeds from the desired Albizia species.
-
Dry the seeds thoroughly to a constant weight.
-
Grind the seeds into a fine powder using a microgrinder to increase the surface area for extraction.[3]
-
Defat the resulting powder by extraction with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus for approximately 18 hours at 45-60°C.[3][4] This step is critical to remove lipids that can interfere with subsequent extraction and purification steps.
-
-
Aqueous Extraction :
-
The defatted powder is then subjected to extraction with an aqueous solvent. Hot distilled water or aqueous ethanol is commonly used.[3][4]
-
The extraction can be performed in a Soxhlet extractor or by maceration with stirring at a controlled temperature (e.g., boiling temperature for 24 hours).
-
After extraction, the mixture is filtered to separate the solid plant residue from the liquid extract containing this compound.
-
-
Concentration :
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude dry residue.
-
Purification by Ion-Exchange Chromatography
This compound, being an amino acid, possesses both acidic and basic functional groups, making ion-exchange chromatography the primary method for its purification.
-
Column Preparation :
-
A cation-exchange resin (e.g., Dowex-50) is packed into a chromatography column and equilibrated with a suitable acidic buffer (e.g., 0.1 M HCl).
-
-
Sample Loading and Elution :
-
The crude extract, redissolved in a minimal amount of the equilibration buffer, is loaded onto the column.
-
The column is first washed with distilled water to remove neutral and anionic compounds.
-
This compound is then eluted from the resin using a basic solution, such as 2 M ammonium hydroxide.
-
-
Fraction Collection and Analysis :
-
Fractions of the eluate are collected and can be monitored for the presence of amino acids using the ninhydrin test.
-
Fractions testing positive are combined.
-
-
Final Purification :
-
The combined fractions are concentrated, and the resulting residue can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure this compound crystals.
-
Visualization of Workflows and Pathways
Experimental Workflow: Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from Albizia seeds.
Caption: Workflow for this compound Extraction and Purification.
Conceptual Pathway: this compound as an Amino Acid Antagonist
This compound's biological activity stems from its structural similarity to proteinogenic amino acids, particularly asparagine and glutamine. This allows it to act as a competitive inhibitor or an antimetabolite. The diagram below conceptualizes this antagonistic action.
Caption: this compound's antagonistic action on metabolic pathways.
Conclusion
This compound remains a molecule of significant interest for its unique chemical structure and biological activity. This guide has provided a detailed overview of its natural origins, with a focus on the genus Albizia, and has presented standardized protocols for its extraction and purification. The provided visualizations offer a clear framework for understanding both the practical laboratory workflow and the conceptual basis of this compound's function as an antimetabolite. For researchers in drug discovery, this compound's ability to competitively inhibit enzymes involved in amino acid metabolism presents opportunities for the development of novel therapeutic agents. Further research into its precise mechanisms of action and quantitative distribution across a wider range of species is highly encouraged.
References
- 1. Albizia julibrissin bark extract | Semantic Scholar [semanticscholar.org]
- 2. Transcriptome and Metabolome Analyses Reveal the Molecular Mechanisms of Albizia odoratissima’s Response to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. researchgate.net [researchgate.net]
The Competitive Inhibition of Asparagine Synthetase by Albizziin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagine synthetase (ASNS) is a crucial enzyme in cellular metabolism, responsible for the ATP-dependent synthesis of asparagine from aspartate and glutamine. Its role in cancer cell proliferation and survival has made it a compelling target for therapeutic intervention. Albizziin, a naturally occurring amino acid analog, acts as a competitive inhibitor of ASNS, making it a valuable tool for studying the enzyme's function and a potential scaffold for novel drug design. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for characterizing its inhibitory effects, and a summary of relevant kinetic data.
Introduction
Asparagine synthetase (ASNS) catalyzes the final step in the biosynthesis of the non-essential amino acid asparagine.[1][2] The enzyme utilizes a two-domain catalytic mechanism. The N-terminal glutaminase domain hydrolyzes glutamine to glutamate and ammonia.[3][4][5] The ammonia is then channeled to the C-terminal synthetase domain, where it reacts with a β-aspartyl-AMP intermediate, formed from the ATP-dependent activation of aspartate, to produce asparagine, AMP, and pyrophosphate.[3][4][5]
Given the reliance of certain cancer cells on asparagine, targeting ASNS presents a promising therapeutic strategy.[6][7] this compound, an analog of glutamine, has been identified as a competitive inhibitor of ASNS.[8] Understanding its precise mechanism of action and quantifying its inhibitory potency are critical for its application in research and drug development.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of asparagine synthetase by targeting the glutamine-binding site within the N-terminal glutaminase domain. As a structural analog of glutamine, this compound competes with the natural substrate for binding to the active site. This competition prevents the hydrolysis of glutamine to ammonia, thereby halting the subsequent synthesis of asparagine in the C-terminal domain. The competitive nature of this inhibition means that the inhibitory effect can be overcome by increasing the concentration of the substrate, glutamine.
Signaling Pathway of Asparagine Synthesis and Inhibition by this compound
Caption: Asparagine synthesis and competitive inhibition by this compound.
Quantitative Data on this compound Inhibition
| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC50 | Reference |
| This compound | e.g., Human (recombinant) | Competitive | Value to be determined | Value to be determined | Experimental |
| Inhibitor X | Human (recombinant) | Slow-onset, tight-binding | 280 ± 43 nM (KI), 2.5 ± 0.3 nM (KI) | - | [3] |
| Inhibitor Y | Human (recombinant) | Slow-onset, tight-binding | 1000 ± 176 nM (KI), 24 ± 2.8 nM (KI) | - | [3] |
KI and KI* represent the initial and final inhibition constants for slow-onset inhibitors.
Experimental Protocols
To determine the kinetic parameters of this compound's inhibition of asparagine synthetase, a continuous enzyme assay is recommended. The activity of ASNS can be monitored by detecting the production of either pyrophosphate (PPi) or AMP.
Expression and Purification of Recombinant Asparagine Synthetase
A C-terminally tagged human ASNS can be expressed in Sf9 insect cells and purified to homogeneity using affinity chromatography.[3]
Continuous Enzyme Assay for Asparagine Synthetase Activity
Principle: The production of PPi, a product of the ASNS reaction, is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[3] Alternatively, the production of AMP can be measured using a commercially available luminescence-based assay kit.[9]
Reagents:
-
Purified recombinant human asparagine synthetase (hASNS)
-
Assay Buffer: 100 mM EPPS, pH 8.0
-
Substrates: L-Aspartic acid, L-Glutamine, ATP, MgCl2
-
Inhibitor: this compound
-
Coupling enzymes and substrates for PPi detection (e.g., from a commercial kit) or reagents for AMP detection.
Procedure for Pyrophosphate Detection:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, 10 mM L-aspartic acid, 10 mM L-glutamine, 5 mM ATP, and 10 mM MgCl2.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified hASNS (e.g., 2 µg).[3]
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C using a spectrophotometer.
-
Record the initial velocity of the reaction at each this compound concentration.
Determination of Inhibition Type and Ki
Principle: To determine the type of inhibition and the inhibition constant (Ki), the initial velocities of the ASNS reaction are measured at various concentrations of the substrate (glutamine) and a fixed concentration of the inhibitor (this compound). The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
Procedure:
-
Perform the continuous enzyme assay as described in section 4.2.
-
Vary the concentration of L-glutamine while keeping the concentrations of other substrates constant.
-
Repeat the experiment in the presence of different fixed concentrations of this compound.
-
Plot the data as 1/v versus 1/[Glutamine].
-
Analyze the resulting plots. For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be calculated from the slopes of the Lineweaver-Burk plots.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of this compound inhibition.
Conclusion
This compound serves as a valuable research tool for probing the function of asparagine synthetase due to its competitive inhibition of the enzyme's glutaminase activity. While specific kinetic data for its interaction with human ASNS is not extensively documented, the experimental protocols outlined in this guide provide a clear path for researchers to determine these crucial parameters. A thorough understanding of the inhibitory mechanism and potency of this compound will facilitate its use in cell-based studies and may inform the design of more potent and selective ASNS inhibitors for therapeutic applications. The provided diagrams and structured data presentation aim to support researchers in their efforts to investigate this important metabolic enzyme.
References
- 1. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 2. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of human asparagine synthetase suppresses proliferation of an L-asparaginase-resistant leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of beef pancreatic L-asparagine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]
- 7. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Role of Albizziin in Acacia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids (NPAAs) are a diverse group of secondary metabolites that play crucial roles in the ecological interactions of plants. In the genus Acacia, a prominent and ecologically significant group of legumes, the presence of the NPAA albizziin suggests a multifaceted role in defense and symbiosis. This technical guide synthesizes the current understanding and proposes the ecological functions of this compound in Acacia species. Drawing parallels from other well-studied NPAAs and integrating knowledge of plant defense signaling, this paper explores this compound's potential as a defensive compound against herbivores and pathogens and its putative role in modulating the nitrogen-fixing symbiosis with rhizobia. Detailed experimental protocols for the analysis of this compound and diagrams of relevant signaling pathways are provided to facilitate future research in this area.
Introduction: Non-Proteinogenic Amino acids in Legumes
Legumes are well-known for producing a vast arsenal of chemical compounds that mediate their interactions with the environment. Among these, non-proteinogenic amino acids (NPAAs) are particularly significant. Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, NPAAs have diverse structures and functions. In many legume species, NPAAs serve as defensive compounds against herbivores and pathogens, act as nitrogen storage molecules, and can even play a role in allelopathic interactions.[1][2][3] The toxicity of some NPAAs to a wide range of organisms underscores their importance in plant defense.[1][4]
This compound: A Key NPAA in Acacia Species
This compound is a structural analog of glutamine and is known to be present in various species of the Mimosoideae subfamily, which includes the genus Acacia. While direct research on the ecological role of this compound in Acacia is limited, its chemical nature and the known functions of other NPAAs allow for informed hypotheses regarding its significance.
Chemical Structure and Properties
This compound, or L-2-amino-3-ureidopropionic acid, is characterized by a ureido group attached to the side chain. This structure is responsible for its biological activity, as it can interfere with metabolic pathways involving glutamine.
Proposed Ecological Roles of this compound in Acacia
Based on the functions of other NPAAs in legumes, this compound in Acacia species is likely to have two primary ecological roles: defense against antagonists and modulation of mutualistic relationships.
Defense Against Herbivores and Pathogens
Many NPAAs exhibit toxic or antifeedant properties against insect herbivores and can inhibit the growth of pathogenic microorganisms.[2][5][6] It is proposed that this compound functions as a defensive compound in Acacia through the following mechanisms:
-
Metabolic Disruption: As a glutamine analog, this compound can interfere with amino acid metabolism in herbivores and pathogens. This can lead to reduced growth, development, and fitness of the antagonist.
-
Deterrence: The presence of this compound in plant tissues may act as a feeding deterrent to generalist herbivores.
Interaction with Nitrogen-Fixing Rhizobia
The symbiotic relationship between legumes and rhizobia is fundamental for nitrogen fixation.[7][8][9] The establishment and maintenance of this symbiosis involve complex chemical signaling between the plant and the bacteria.[8][10] NPAAs can influence this interaction. It is hypothesized that this compound may play a role in:
-
Partner Choice: The concentration of this compound in root exudates could influence the selection of specific rhizobial strains, favoring more beneficial partners.
-
Nodule Development: this compound might be involved in regulating nodule formation and function, ensuring an optimal nitrogen supply for the plant without excessive cost.
Quantitative Data
While specific quantitative data for this compound in Acacia species under different ecological conditions are scarce, the following table presents a hypothetical framework for data that could be collected to test the proposed ecological roles.
| Ecological Condition | Plant Tissue | Hypothetical this compound Concentration (µg/g dry weight) | Putative Role |
| Control (No Stress) | Young Leaves | 50 ± 10 | Baseline defense |
| Roots | 20 ± 5 | Symbiont interaction | |
| Herbivory (Insect Damage) | Damaged Leaves | 250 ± 50 | Induced defense |
| Systemic Leaves | 100 ± 20 | Systemic signaling | |
| Pathogen Infection | Infected Roots | 150 ± 30 | Antimicrobial defense |
| Healthy Roots | 40 ± 10 | Systemic defense | |
| High Nitrogen Soil | Roots | 10 ± 3 | Downregulation of symbiosis |
| Low Nitrogen Soil | Roots | 40 ± 8 | Promotion of symbiosis |
Experimental Protocols
To investigate the ecological role of this compound in Acacia, the following experimental protocols can be adapted and optimized.
Extraction and Quantification of this compound
This protocol describes a general method for the extraction and quantification of free amino acids from plant tissue, which can be adapted for this compound.[11][12]
-
Sample Preparation: Collect fresh Acacia leaf or root tissue. Immediately freeze in liquid nitrogen and lyophilize. Grind the dried tissue to a fine powder.
-
Extraction: Extract the powdered tissue with a solution of 80% ethanol. Vortex thoroughly and incubate at 60°C for 20 minutes. Centrifuge to pellet the solid material.
-
Purification: The supernatant can be further purified using solid-phase extraction (SPE) with a cation-exchange resin to separate amino acids from other compounds.
-
Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detection method, such as fluorescence detection after derivatization with o-phthalaldehyde (OPA) or mass spectrometry (LC-MS).[4]
Bioassays for Anti-herbivore and Antimicrobial Activity
-
Insect Feeding Bioassay: Incorporate purified this compound into artificial diets for a generalist insect herbivore (e.g., Spodoptera littoralis). Monitor larval growth, development, and survival compared to a control diet.
-
Antimicrobial Assay: Test the effect of different concentrations of this compound on the in vitro growth of a plant pathogenic fungus or bacterium using a microdilution method.[13][14][15][16] Determine the minimum inhibitory concentration (MIC).
Rhizobia Interaction Assay
-
Nodulation Assay: Grow sterile Acacia seedlings in a nitrogen-free medium. Inoculate with a compatible rhizobial strain in the presence of varying concentrations of this compound. After several weeks, count the number of nodules and measure nitrogenase activity using the acetylene reduction assay.
Signaling Pathways
The defense responses in plants are primarily regulated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[17][18][19][20][21][22] NPAAs can be part of the downstream chemical defenses induced by these pathways.
Jasmonic Acid (JA) Pathway in Herbivore Defense
Herbivore attack triggers the JA signaling cascade, leading to the production of various defense compounds.[18][21][23][24][25] this compound could be one such compound synthesized in response to JA signaling.
Salicylic Acid (SA) Pathway in Pathogen Defense
Infection by biotrophic pathogens typically activates the SA signaling pathway, resulting in systemic acquired resistance (SAR).[20][26][27][28][29] this compound could also function as an antimicrobial compound downstream of SA signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum [frontiersin.org]
- 6. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signals and Responses: Choreographing the Complex Interaction between Legumes and α- and β-Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compatibility between Legumes and Rhizobia for the Establishment of a Successful Nitrogen-Fixing Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-Rhizobia Relationship | Crop Science US [cropscience.bayer.us]
- 10. The lectin-rhizobium interactions underlying symbiotic nodulation a focal review on vegetable legumes [maxapress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Galangin and Its Effects on Murein Hydrolases of Vancomycin-Intermediate Staphylococcus aureus (VISA) Strain Mu50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Domino Synthesis of Embelin Derivatives with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bacteriocin producing microbes with bactericidal activity against multidrug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. [PDF] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phytohormone-based activity mapping of insect herbivore-produced elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A constitutive serine protease inhibitor suppresses herbivore performance in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Amino Acid Substitution Inhibits Specialist Herbivore Production of an Antagonist Effector and Recovers Insect-Induced Plant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Chemical Synthesis of L-Albizziin: An In-depth Technical Guide
for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Albizziin, a non-proteinogenic amino acid first isolated from the seeds of Albizia julibrissin, has garnered significant interest within the scientific community for its biological activities. Structurally identified as L-2-amino-3-ureidopropionic acid, it acts as an inhibitor of glutamase and glutaminyl-tRNA synthetase, highlighting its potential as a lead compound in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the chemical synthesis of L-Albizziin, focusing on established methodologies and offering detailed experimental protocols for its preparation from readily available starting materials.
Synthetic Strategy Overview
The primary and most cited chemical synthesis of L-Albizziin was first reported by Kjaer and Larsen. The overall strategy involves the preparation of a selectively protected L-2,3-diaminopropionic acid (L-Dap) derivative, followed by the crucial step of selective ureidation of the β-amino group, and concluding with the removal of protecting groups to yield the final product. Modern advancements in amino acid synthesis have provided more efficient routes to the key L-Dap intermediate, which can be integrated into the classical synthetic scheme.
A logical workflow for the synthesis is depicted below:
Caption: General workflow for the chemical synthesis of L-Albizziin.
Experimental Protocols
Part 1: Synthesis of Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid
A key intermediate for the synthesis of L-Albizziin is L-2,3-diaminopropionic acid with the α-amino group selectively protected. The following protocol is adapted from the work of Kjaer and Larsen.
Methodology:
-
Preparation of L-2,3-diaminopropionic acid monohydrobromide: L-2,3-diaminopropionic acid monohydrobromide can be prepared from L-asparagine via a Hofmann degradation.
-
Selective α-amination: The selective introduction of a benzyloxycarbonyl (Cbz) group at the α-amino position is achieved by reacting L-2,3-diaminopropionic acid monohydrobromide with benzyl chloroformate under controlled pH conditions, typically in the presence of a base such as sodium bicarbonate or sodium hydroxide. The more basic β-amino group remains largely protonated and thus less reactive under these conditions.
-
Purification: The resulting Nα-Cbz-L-2,3-diaminopropionic acid is then purified by recrystallization.
| Parameter | Value |
| Starting Material | L-2,3-diaminopropionic acid monohydrobromide |
| Reagent | Benzyl chloroformate |
| Base | Sodium Bicarbonate |
| Solvent | Water/Dioxane |
| Reaction Temperature | 0 °C to room temperature |
| Purification | Recrystallization from water/ethanol |
Part 2: Synthesis of L-Albizziin from Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid
This part describes the core transformation of the protected L-Dap intermediate into L-Albizziin.
Methodology:
-
Ureidation of the β-amino group: Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid is treated with an aqueous solution of potassium cyanate (KCNO). The reaction is typically performed under slightly acidic conditions to favor the formation of isocyanic acid, which then selectively reacts with the more nucleophilic β-amino group to form the ureido moiety.
-
Intermediate Isolation: The resulting Nα-benzyloxycarbonyl-L-albizziin is isolated from the reaction mixture.
-
Deprotection: The benzyloxycarbonyl protecting group is removed by catalytic hydrogenation. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Final Purification: L-Albizziin is purified by recrystallization from an appropriate solvent system, such as water/ethanol.
| Parameter | Value |
| Starting Material | Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid |
| Reagent | Potassium cyanate (KCNO) |
| Deprotection Method | Catalytic Hydrogenation (H₂, Pd/C) |
| Solvent (Ureidation) | Water |
| Solvent (Deprotection) | Water/Ethanol |
| Purification | Recrystallization |
Quantitative Data Summary (from Kjaer and Larsen):
| Step | Product | Yield | Melting Point (°C) | Optical Rotation ([α]D) |
| Ureidation & Deprotection | L-Albizziin | Not explicitly stated | 218-219 (dec.) | -65.2° (c 1.0, in H₂O) |
Modern Approaches to the Synthesis of the L-Dap Precursor
More recent synthetic methods offer efficient and stereocontrolled access to orthogonally protected L-2,3-diaminopropionic acid, which can then be utilized in the final steps of the L-Albizziin synthesis. One such approach starts from commercially available D-serine.
Caption: A modern synthetic route to an orthogonally protected L-Dap derivative starting from D-serine.
This modern approach allows for the synthesis of L-Dap derivatives with various orthogonal protecting groups (e.g., Fmoc, Boc, Ts), providing flexibility for subsequent synthetic steps, including the selective ureidation required for L-Albizziin synthesis.
Signaling Pathways and Biological Context
L-Albizziin's primary mechanism of action involves the inhibition of enzymes that utilize L-glutamine. This interference with glutamine metabolism is the basis for its potential anticancer activity, as many cancer cells exhibit a high dependence on glutamine for their proliferation and survival.
Caption: L-Albizziin inhibits key enzymes in glutamine metabolism.
By inhibiting glutaminase, L-Albizziin blocks the conversion of L-glutamine to L-glutamate, a crucial step for feeding the tricarboxylic acid (TCA) cycle and providing precursors for the biosynthesis of other amino acids and nucleotides. Furthermore, its inhibition of glutaminyl-tRNA synthetase directly impedes protein synthesis, leading to cellular stress and apoptosis in cancer cells.
Conclusion
The chemical synthesis of L-Albizziin, while first described decades ago, remains a relevant and important process for obtaining this biologically active molecule for research and drug development purposes. The classical approach, centered on the selective ureidation of a protected L-2,3-diaminopropionic acid derivative, is robust and effective. Modern synthetic methodologies have further enhanced the accessibility of the key L-Dap precursor, offering improved efficiency and stereocontrol. A thorough understanding of these synthetic routes, coupled with insights into its mechanism of action, will continue to drive the exploration of L-Albizziin and its analogs as potential therapeutic agents.
Albizziin as a Competitive Inhibitor of Asparagine Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine synthetase (ASNS) is a crucial enzyme in cellular metabolism, responsible for the ATP-dependent synthesis of the non-essential amino acid asparagine from aspartate and glutamine.[1] This enzyme plays a significant role in cell growth and proliferation.[2] Notably, certain cancer cells, particularly those associated with acute lymphoblastic leukemia (ALL), exhibit low levels of endogenous ASNS and are therefore dependent on extracellular asparagine for survival.[2][3] This dependency has been exploited in chemotherapy through the use of L-asparaginase, an enzyme that depletes circulating asparagine.[4] However, resistance to L-asparaginase can emerge through the upregulation of ASNS in cancer cells.[4] This has spurred interest in the development of ASNS inhibitors as a therapeutic strategy to overcome resistance and as a potential treatment for other cancers with elevated ASNS expression.[5][6]
Albizziin, a structural analog of glutamine, has been identified as a competitive inhibitor of asparagine synthetase.[7] By competing with glutamine for the active site of the enzyme, this compound effectively blocks the synthesis of asparagine, leading to amino acid stress and potentially inducing cell cycle arrest and apoptosis in susceptible cells. This technical guide provides an in-depth overview of this compound as a competitive inhibitor of ASNS, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated cellular signaling pathways.
Quantitative Data on Asparagine Synthetase Inhibition
While L-albizziin is a known competitive inhibitor of asparagine synthetase, specific kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for mammalian ASNS are not extensively reported in the readily available literature. However, cellular studies indicate that its functional concentration is in the millimolar range. The effect of this compound on cell proliferation, which is a downstream consequence of ASNS inhibition, has been quantified.
| Cell Line | Treatment | Endpoint | Result | Reference |
| Human Foreskin Fibroblasts (HFFs) | 5 mM L-albizziin | Vaccinia Virus Titer | 41-fold reduction | |
| p53+/+ and p53-/- HCT116 cells | 2 mM and 4 mM L-albizziine | Cell Proliferation | Dose-dependent inhibition |
Table 1: Cellular Effects of L-albizziine Treatment. This table summarizes the observed effects of L-albizziin on viral replication and cancer cell proliferation, which are indicative of its inhibitory action on asparagine synthetase.
Experimental Protocols
The study of this compound as an ASNS inhibitor involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Asparagine Synthetase Activity Assay
The activity of ASNS and the inhibitory effect of this compound can be determined by measuring the production of one of its reaction products: asparagine, pyrophosphate (PPi), or adenosine monophosphate (AMP).
a) PPi Production Assay (Coupled Enzyme Assay)
This continuous assay measures the production of pyrophosphate in real-time.
-
Principle: The PPi produced by ASNS is utilized by ATP sulfurylase to convert adenosine 5'-phosphosulfate (APS) to ATP. The newly formed ATP is then used by firefly luciferase to produce light, which is quantified using a luminometer. The rate of light production is proportional to the ASNS activity.
-
Reagents:
-
Assay Buffer: 100 mM EPPS buffer, pH 8.0
-
Substrates: 5 mM ATP, 10 mM MgCl₂, 10 mM L-aspartate, 10 mM L-glutamine (or varying concentrations for kinetic studies)
-
Coupling Enzymes and Substrates (from a commercial kit, e.g., Pi-Per™ Pyrophosphate Assay Kit): ATP sulfurylase, firefly luciferase, D-luciferin, adenosine 5'-phosphosulfate (APS)
-
Inhibitor: L-albizziin (varying concentrations)
-
Enzyme: Purified recombinant human ASNS
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, substrates, and coupling enzymes/substrates.
-
Add varying concentrations of L-albizziin to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified ASNS.
-
Immediately measure the luminescence over time using a plate-reading luminometer.
-
The initial rate of the reaction is determined from the slope of the luminescence versus time plot.
-
To determine the mode of inhibition and Kᵢ value, perform the assay with varying concentrations of both the substrate (glutamine) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
b) AMP Production Assay (Luminescence-Based)
This endpoint assay measures the accumulation of AMP.
-
Principle: After the ASNS reaction, remaining ATP is depleted. Then, AMP is converted to ADP and subsequently to ATP in a series of enzymatic reactions. The final ATP is quantified using a luciferase/luciferin system.
-
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA
-
Substrates: 1 mM ATP, 10 mM L-aspartate, 10 mM L-glutamine
-
Inhibitor: L-albizziin
-
Enzyme: Purified ASNS
-
AMP Detection System (e.g., AMP-Glo™ Assay)
-
-
Protocol:
-
Set up the ASNS reaction with substrates and varying concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and proceed with the AMP detection protocol according to the manufacturer's instructions.
-
Measure luminescence to determine the amount of AMP produced.
-
c) Direct Asparagine Quantification (HPLC-Based)
This method directly measures the product, asparagine.
-
Principle: The ASNS reaction is stopped, and the amount of asparagine produced is quantified by high-performance liquid chromatography (HPLC) after derivatization.
-
Reagents:
-
Reaction components as in the other assays.
-
Derivatization agent (e.g., o-phthaldialdehyde, OPA).
-
HPLC system with a fluorescence detector.
-
-
Protocol:
-
Perform the ASNS reaction with or without this compound.
-
Terminate the reaction (e.g., by adding trichloroacetic acid).
-
Derivatize the amino acids in the reaction mixture with OPA.
-
Separate and quantify the derivatized asparagine using a reverse-phase HPLC column and a fluorescence detector.
-
Cell-Based Proliferation Assay
This assay assesses the effect of ASNS inhibition on the growth of cancer cells.
-
Principle: Cells are cultured in the presence of varying concentrations of this compound, and cell viability or proliferation is measured after a specific incubation period.
-
Materials:
-
Cancer cell line of interest (e.g., L-asparaginase-resistant MOLT-4 cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
L-albizziin stock solution
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of L-albizziin. Include untreated controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
To confirm that the effect is due to asparagine depletion, a rescue experiment can be performed by co-treating the cells with this compound and exogenous asparagine.
-
Signaling Pathways and Experimental Workflows
The inhibition of asparagine synthetase by this compound leads to a depletion of intracellular asparagine, which is a form of amino acid stress. This stress activates a well-defined signaling pathway known as the Integrated Stress Response (ISR).
Integrated Stress Response (ISR) Pathway
Amino acid deprivation is sensed by the kinase General Control Nonderepressible 2 (GCN2).[4] Uncharged tRNAs accumulate due to the lack of asparagine, which then activate GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis but a preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[7] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response genes, in an attempt to restore homeostasis.[4]
Experimental Workflow for Studying this compound's Effect on the ISR
The following workflow outlines the steps to investigate the cellular response to ASNS inhibition by this compound.
Conclusion
This compound serves as a valuable research tool for investigating the consequences of asparagine synthetase inhibition. Its mechanism as a competitive inhibitor of glutamine provides a specific means to induce asparagine starvation and trigger the integrated stress response. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to study the effects of ASNS inhibition in various cellular contexts. While further studies are needed to precisely quantify the inhibitory kinetics of this compound on mammalian ASNS, its utility in cell-based assays is well-established. A deeper understanding of the cellular response to ASNS inhibitors like this compound will be instrumental in developing novel therapeutic strategies for cancers dependent on asparagine metabolism.
References
- 1. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]
- 3. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-mediated control of aspartate-asparagine homeostasis dictates LKB1 activity and modulates cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution crystal structure of human asparagine synthetase enables analysis of inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of asparagine synthetase effectively retards polycystic kidney disease progression | EMBO Molecular Medicine [link.springer.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Albizziin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albizziin, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its notable biological activities, primarily as a competitive inhibitor of asparagine synthetase and glutaminase.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its isolation and synthesis, and its mechanism of action, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Chemical and Physical Properties
This compound, systematically named (2S)-2-amino-3-(carbamoylamino)propanoic acid, is an analog of asparagine.[5] Its fundamental properties are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(carbamoylamino)propanoic acid | [5] |
| Molecular Formula | C₄H₉N₃O₃ | [5][6] |
| Molecular Weight | 147.13 g/mol | [1][5][6] |
| Appearance | Solid | [7] |
| Melting Point | 217-220 °C (decomposes) | [6] |
| Specific Rotation (α) | -23.4° (c=1, 1M HCl) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 30 mg/mL (at 25°C); 5.38 mg/mL (with ultrasonic and warming to 60°C) | [2] |
| PBS (pH 7.2) | 5 mg/mL | [7] |
| DMSO | Insoluble/Slightly soluble | [3][7][8] |
| DMF | Insoluble | [7] |
| Ethanol | Insoluble | [7][8] |
Spectroscopic Data for Structural Elucidation
The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 3: 1H NMR Spectral Data of this compound (Solvent: D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Note: While the existence of 1H NMR spectra is confirmed, specific chemical shifts and coupling constants were not available in the provided search results. Researchers should refer to spectral databases or acquire experimental data for detailed analysis.
Table 4: 13C NMR Spectral Data of this compound (Solvent: D₂O)
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: The availability of 13C NMR spectra is confirmed. For detailed chemical shift assignments, direct consultation of spectral databases or experimental determination is recommended.
Table 5: FT-IR Spectral Data of this compound
| Absorption Band (cm⁻¹) | Functional Group Assignment |
| Data not explicitly found in search results |
Note: FT-IR spectra for this compound are available. The characteristic absorption bands corresponding to its functional groups (e.g., N-H, C=O, C-N, O-H) would be present. For a detailed peak table, direct spectral analysis is required.
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound, compiled from various sources to provide actionable guidance for laboratory work.
Synthesis of L-Albizziin
A viable synthetic route to L-Albizziin starts from L-2,3-diaminopropionic acid, leveraging the differential reactivity of the amino groups.[5]
Protocol:
-
Protection of the α-amino group: L-2,3-diaminopropionic acid is treated with a suitable protecting agent, such as a copper(II) salt, to selectively mask the α-amino group through chelation.
-
Carbamoylation: The protected L-2,3-diaminopropionic acid is then reacted with a carbamoylating agent, like potassium cyanate (KCNO), in an aqueous solution. This reaction selectively introduces the carbamoyl group onto the β-amino group.
-
Deprotection: The copper protecting group is subsequently removed, typically by treatment with a strong acid, to yield L-Albizziin.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
Isolation from Natural Sources
This compound can be isolated from various plant sources, notably from the seeds of Albizia julibrissin.[9] The general procedure involves extraction followed by chromatographic purification.
Protocol:
-
Extraction:
-
Grind the seeds of Albizia julibrissin to a fine powder.
-
Perform a solid-liquid extraction with a suitable solvent, such as 80% ethanol or a mixture of methanol and water, at room temperature with agitation for several hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Purification using Ion-Exchange Chromatography:
-
Prepare a cation-exchange chromatography column (e.g., Dowex 50W-X8) and equilibrate it with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).
-
Dissolve the crude extract in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove neutral and acidic compounds.
-
Elute the bound amino acids, including this compound, using a stepwise or gradient elution with an increasing pH or ionic strength buffer (e.g., sodium citrate buffers of increasing pH or ammonium hydroxide solutions).
-
Collect fractions and monitor for the presence of this compound using a suitable analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining or HPLC.
-
Pool the fractions containing this compound and desalt if necessary.
-
-
Final Purification:
-
Further purification can be achieved by preparative reverse-phase HPLC if required.
-
Asparagine Synthetase Inhibition Assay
The inhibitory activity of this compound against asparagine synthetase can be quantified by measuring the production of AMP, a product of the enzymatic reaction.[10]
Protocol:
-
Reagent Preparation:
-
Prepare an enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA).
-
Prepare a substrate solution containing L-aspartate, L-glutamine, and ATP in the enzyme buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the purified asparagine synthetase enzyme with the enzyme buffer.
-
Add varying concentrations of this compound to the tubes.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).
-
-
Detection of AMP:
-
Terminate the reaction and dilute the samples.
-
Measure the amount of AMP produced using a commercial bioluminescent assay kit (e.g., AMP-Glo™ Assay) according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of AMP produced, which is inversely related to the inhibitory activity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes: asparagine synthetase (ASNS) and glutaminase.
Inhibition of Asparagine Synthetase
As a structural analog of L-asparagine and L-glutamine, this compound acts as a competitive inhibitor of ASNS with respect to glutamine.[1] ASNS catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine.[11] By binding to the glutamine-binding site of the enzyme, this compound prevents the normal catalytic reaction, leading to a depletion of intracellular asparagine.[1] This is particularly effective against certain cancer cells that have a high demand for asparagine and are unable to synthesize it sufficiently, a phenomenon known as asparagine auxotrophy. The resulting asparagine starvation can induce cell cycle arrest and apoptosis.
Inhibition of Glutaminase
This compound also acts as a potent inhibitor of glutaminase.[2][3] Glutaminase is a key enzyme in glutaminolysis, a metabolic pathway that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support cellular energy production and the synthesis of biomolecules. In many cancer cells, there is an increased reliance on glutaminolysis. By inhibiting glutaminase, this compound disrupts this crucial metabolic pathway, leading to reduced energy production and the accumulation of reactive oxygen species (ROS), which can trigger apoptosis. The inhibition of glutaminase by this compound is also likely competitive and reversible.[2]
Conclusion
This compound presents a compelling profile as a naturally occurring amino acid with significant potential in biomedical research, particularly in the development of novel anticancer agents. This guide has provided a detailed summary of its physical and chemical properties, along with actionable experimental protocols for its synthesis, isolation, and biological characterization. A thorough understanding of its mechanism of action as a dual inhibitor of asparagine synthetase and glutaminase opens avenues for further investigation into its therapeutic applications and the development of more potent and selective analogs. Future research should focus on elucidating the specific signaling cascades affected by this compound-induced metabolic stress in various cancer cell types to fully realize its therapeutic potential.
References
- 1. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Isolation and identification of chemical constituents from Albizia julibrissin Durazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]
- 9. L-Albizziin | Glutaminase | TargetMol [targetmol.com]
- 10. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
Unlocking the Pharmacological Potential: A Technical Guide to Non-Proteinogenic Amino Acids in Mariosousa millefolia
For Immediate Release
[CITY, State] – [Date] – This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the identification, quantification, and potential biological significance of non-proteinogenic amino acids (NPAAs) in Mariosousa millefolia. While research on this specific species is nascent, existing data confirms the presence of unique NPAAs within the Mariosousa genus, highlighting a promising avenue for novel therapeutic discovery.
Mariosousa millefolia, a member of the Fabaceae family, is known to contain the non-proteinogenic amino acid S-[β-carboxyisopropyl]-L-cysteine. Furthermore, the related species Mariosousa willardiana has been found to contain willardiine, an NPAA with known neurological activity. These findings underscore the potential of M. millefolia as a source of novel bioactive compounds.
This guide outlines established methodologies for the rigorous scientific investigation of NPAAs in M. millefolia and provides context through representative data from other members of the Fabaceae family.
Representative Quantitative Data of Non-Proteinogenic Amino Acids in Fabaceae
While specific quantitative data for Mariosousa millefolia is not yet available in published literature, the following table summarizes the concentrations of various NPAAs found in the seeds of other species within the Fabaceae family. This data, generated through Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, serves as a benchmark for expected concentration ranges.
| Non-Proteinogenic Amino Acid | Plant Species (Family) | Concentration Range (mg/kg of dry weight) | Reference |
| L-DOPA | Mucuna pruriens (Fabaceae) | 31,000 - 61,000 | [1] |
| γ-Aminobutyric acid (GABA) | Vicia faba (Fabaceae) | 250 - 500 | [2] |
| L-Canavanine | Canavalia ensiformis (Fabaceae) | 25,000 - 45,000 | [3] |
| Homoarginine | Lathyrus sativus (Fabaceae) | 5,000 - 10,000 | [3] |
| β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | Lathyrus sativus (Fabaceae) | 2,000 - 5,000 | [3] |
Experimental Protocols
The following protocols describe established methods for the extraction and quantitative analysis of non-proteinogenic amino acids from plant tissue, adaptable for the study of Mariosousa millefolia.
Protocol 1: Extraction of Free Amino Acids from Plant Tissue
This protocol is adapted from standard methods for amino acid extraction for analysis by HPLC-MS/MS.[4][5]
1. Sample Preparation:
- Collect fresh plant material (leaves, seeds, or stems) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
2. Extraction:
- Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.
- Add 1 mL of an extraction solvent (e.g., 80% methanol or a solution of 2% (w/v) 5-sulphosalicylic acid).
- Vortex the mixture vigorously for 1 minute.
- Incubate on ice for 30 minutes, with intermittent vortexing.
3. Clarification:
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- For analysis by mass spectrometry, the supernatant may require further filtration through a 0.2 µm syringe filter.
4. Storage:
- Store the extracted amino acid samples at -80°C until analysis to prevent degradation.
Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the sensitive and specific quantification of NPAAs.[6][7]
1. Chromatographic Separation:
- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate ion-pairing agent.
- Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents with additives like formic acid or ammonium formate to improve ionization. For example, a gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 1-5 µL of the extracted sample.
2. Mass Spectrometry Detection:
- Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is generally effective for amino acids.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for the target NPAA and monitoring for a specific product ion after fragmentation.
- Data Analysis: Quantification is achieved by comparing the peak area of the target NPAA in the sample to a standard curve generated from authentic standards of the compound. An internal standard (a stable isotope-labeled version of the amino acid) should be used to correct for matrix effects and variations in instrument response.
Visualizations: Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and potential biological pathways relevant to the study of non-proteinogenic amino acids in Mariosousa millefolia.
Caption: Experimental workflow for NPAA analysis in M. millefolia.
Caption: Hypothetical biosynthesis of S-[β-carboxyisopropyl]-L-cysteine.
Caption: Signaling pathway of Willardiine at glutamate receptors.
Conclusion and Future Directions
The presence of S-[β-carboxyisopropyl]-L-cysteine in Mariosousa millefolia and willardiine in a closely related species provides a strong rationale for the in-depth investigation of this plant's chemical profile. The protocols and representative data presented in this guide offer a robust framework for initiating such research. Future studies should focus on the comprehensive profiling of NPAAs in various tissues of M. millefolia, quantifying their concentrations, and elucidating the structures of novel compounds. Subsequent research should explore the biological activities of these isolated NPAAs, particularly their potential as modulators of neurological or metabolic pathways, paving the way for new frontiers in drug development.
References
- 1. Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Albizziin-Based Selection of Asparagine Synthetase Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine.[1][2] Cells deficient in ASNS activity are auxotrophic for asparagine and cannot survive in asparagine-free culture conditions. This metabolic vulnerability can be exploited for the selection of ASNS deficient cells, which are valuable tools in cancer research, drug discovery, and for increasing the productivity of recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) cells.
Albizziin is a competitive inhibitor of asparagine synthetase.[3] This property allows for its use as a selection agent to isolate cells that have lost ASNS function, often following mutagenesis or gene editing techniques such as CRISPR-Cas9. This document provides detailed protocols for the generation, selection, and characterization of ASNS deficient cells using this compound.
Data Presentation
Table 1: Quantitative Parameters for this compound-Based Selection
| Parameter | Cell Line | Value | Notes |
| This compound Concentration | HCT116 | 2 - 4 mM | Effective concentrations may vary between cell lines and should be determined empirically through a dose-response curve. |
| Selection Duration | Mammalian cell lines | 7 - 14 days | The duration should be sufficient to eliminate wild-type cells. This may need optimization. |
| Asparagine Supplementation (for non-selective growth) | Mammalian cell lines | 0.1 - 0.3 mM | Required for the survival and proliferation of ASNS deficient cells. |
Table 2: Characterization of ASNS Deficient Cells - Expected Outcomes
| Assay | Wild-Type Cells | ASNS Deficient Cells |
| Cell Proliferation in Asparagine-Free Medium | Normal Proliferation | No significant proliferation; cell death |
| ASNS Enzyme Activity | Detectable Activity | No or significantly reduced activity |
| ASNS Protein Expression (Western Blot) | Detectable Band | No detectable band |
| ASNS mRNA Expression (qRT-PCR) | Detectable Expression | No or significantly reduced expression |
Experimental Protocols
Protocol 1: Generation of ASNS Deficient Cells using CRISPR-Cas9
This protocol describes the generation of ASNS knockout cells using CRISPR-Cas9 technology.
Materials:
-
Target cell line (e.g., CHO, HEK293T, HCT116)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
CRISPR-Cas9 plasmid targeting the ASNS gene
-
Transfection reagent
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the CRISPR-Cas9 plasmid and transfection reagent mixture in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Expansion: After incubation, expand the transfected cells into a larger culture vessel to generate a sufficient number of cells for the selection process.
Protocol 2: this compound-Based Selection of ASNS Deficient Cells
This protocol outlines the selection of ASNS deficient cells using this compound.
Materials:
-
Transfected cell population from Protocol 1
-
Complete cell culture medium
-
Asparagine-free cell culture medium
-
This compound stock solution (sterile-filtered)
-
Asparagine stock solution (sterile-filtered)
-
10 cm culture dishes
Procedure:
-
Cell Seeding: Seed the expanded transfected cells into 10 cm culture dishes at a low density (e.g., 1 x 10⁵ cells per dish).
-
Selection:
-
The following day, replace the medium with asparagine-free medium supplemented with the predetermined optimal concentration of this compound (e.g., 2-4 mM).
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replace the selection medium every 2-3 days.
-
-
Monitoring: Monitor the cells for the formation of resistant colonies. This process may take 1-2 weeks.
-
Colony Isolation: Once colonies are visible, isolate them using cloning cylinders or by manual picking and expand them in asparagine-supplemented medium.
Protocol 3: Confirmation of Asparagine Auxotrophy
This protocol is to confirm the asparagine-dependent phenotype of the selected clones.
Materials:
-
Isolated cell clones from Protocol 2
-
Complete cell culture medium (with asparagine)
-
Asparagine-free cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed each isolated clone into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in triplicate in both complete medium and asparagine-free medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period of time that allows for multiple cell doublings (e.g., 3-5 days).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells in asparagine-containing versus asparagine-free medium. ASNS deficient clones will show significantly reduced viability in the absence of asparagine.
Protocol 4: Asparagine Synthetase (ASNS) Activity Assay
This protocol describes a method to measure ASNS enzyme activity based on the detection of AMP, a product of the ASNS-catalyzed reaction.[1]
Materials:
-
Cell lysates from wild-type and selected cell clones
-
Protein quantification assay kit (e.g., BCA)
-
AMP-Glo™ Assay Kit (or similar)
-
Reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)
-
Substrate solution (10 mM aspartate, 10 mM glutamine, 1 mM ATP in reaction buffer)
-
Microplate reader capable of luminescence detection
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Reaction Setup: In a microplate, mix a standardized amount of cell lysate with the substrate solution. Include a no-lysate control as a blank.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
AMP Detection: Stop the reaction and measure the amount of AMP produced using the AMP-Glo™ Assay Kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the specific ASNS activity (e.g., in pmol AMP/min/mg protein). ASNS deficient clones should have little to no detectable activity.
Visualizations
Caption: Experimental workflow for generating and validating ASNS deficient cells.
Caption: Logical relationship of ASNS function and this compound selection.
This document provides a comprehensive guide for the this compound-based selection of asparagine synthetase deficient cells. The protocols and data presented should enable researchers to successfully generate and validate these valuable cell lines for a variety of research and development applications. It is important to note that specific concentrations and incubation times may require optimization depending on the cell line and experimental conditions.
References
- 1. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Albizziin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albizziin is a novel compound with putative anti-neoplastic properties. These application notes provide a comprehensive set of protocols to characterize the effects of this compound on cancer cell lines in vitro. The following sections detail experimental procedures for determining cell viability, inducing and quantifying apoptosis, and investigating the potential mechanism of action through signaling pathway analysis. The provided protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 50 | 35 |
| A549 | Lung Carcinoma | 75 | 60 |
| HeLa | Cervical Cancer | 60 | 45 |
| Jurkat | T-cell Leukemia | 40 | 25 |
Note: The data presented are representative and should be determined experimentally for each cell line.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 96.3 ± 0.8 |
| 25 | 15.8 ± 1.2 | 5.4 ± 0.7 | 78.8 ± 1.5 |
| 50 (IC50) | 35.2 ± 2.1 | 12.6 ± 1.1 | 52.2 ± 2.5 |
| 100 | 55.7 ± 3.5 | 25.1 ± 1.8 | 19.2 ± 2.8 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 96-well plate format. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits 50% of cell viability, can then be determined.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the expression and activation of key proteins in a hypothetical signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or activation.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Albizziin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albizziin is a non-proteinogenic amino acid that functions as a competitive inhibitor of asparagine synthetase and an inhibitor of glutaminase. These enzymatic activities make this compound a compound of interest in cancer research, particularly in studying cellular dependencies on asparagine and glutamine metabolism. These application notes provide an overview of the potential uses of this compound in cell culture, along with generalized protocols for assessing its effects on cancer cell lines.
Principle Applications in Cell Culture
-
Inhibition of Cancer Cell Growth: By targeting asparagine synthetase and glutaminase, this compound can disrupt essential metabolic pathways required for the proliferation and survival of certain cancer cells.
-
Induction of Apoptosis: Deprivation of asparagine and disruption of glutamine metabolism can trigger programmed cell death in cancer cells that are dependent on these amino acids.
-
Generation of Resistant Cell Lines: this compound can be used as a selection agent to generate cell lines with acquired resistance, which can serve as models to study mechanisms of drug resistance.
Quantitative Data
Quantitative data on the efficacy of this compound, such as half-maximal inhibitory concentrations (IC50), are not consistently reported across a wide range of cell lines. Researchers should empirically determine the IC50 for their specific cell line of interest using the protocols provided below.
Table 1: User-Determined IC50 Values of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| User-defined | User-defined | 24 | User-determined |
| User-defined | User-defined | 48 | User-determined |
| User-defined | User-defined | 72 | User-determined |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%[1][2][3][4][5][6].
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare a series of dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 1: MTT Assay Workflow for IC50 Determination.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to assess the induction of apoptosis by this compound by examining the expression of key apoptosis-related proteins[7][8][9][10][11].
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at predetermined concentrations (e.g., based on IC50 values) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Figure 2: Western Blot Workflow for Apoptosis Marker Analysis.
Protocol 3: Generation of this compound-Resistant Cell Lines
This protocol provides a general method for developing cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the compound[12][13][14][15][16].
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
Culture flasks/plates
-
Cryovials
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by continuously culturing the cells in a medium containing this compound at a concentration below the IC50 (e.g., IC10 or IC20).
-
Monitor the cells for growth and viability. When the cells resume a normal growth rate, subculture them and gradually increase the concentration of this compound in the medium.
-
Repeat this process of stepwise dose escalation over several weeks to months.
-
Periodically, perform a cell viability assay to determine the new IC50 of the cell population.
-
Once a desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental line), the resistant cell line can be established.
-
It is recommended to perform single-cell cloning to isolate a monoclonal resistant cell line for homogeneity.
-
Cryopreserve aliquots of the resistant cell line at different stages of selection.
Figure 3: Workflow for Generating this compound-Resistant Cell Lines.
Signaling Pathways
The primary mechanisms of action for this compound are the inhibition of asparagine synthetase and glutaminase. These actions can impact several downstream signaling pathways crucial for cancer cell survival and proliferation.
Inferred Signaling Pathway of this compound Action
By inhibiting asparagine synthetase, this compound leads to asparagine depletion. This can induce amino acid stress and activate pathways like the integrated stress response (ISR). Inhibition of glutaminase disrupts the conversion of glutamine to glutamate, affecting the TCA cycle, nucleotide synthesis, and redox balance. This can lead to reduced mTORC1 activity and induction of apoptosis through the intrinsic pathway.
Figure 4: Inferred Signaling Pathway of this compound's Anticancer Activity.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of apoptosis proteins in cancer cells by ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of apoptosis by the ubiquitin and proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of protein synthesis in apoptosis: differential requirements by the tumor necrosis factor alpha family and a DNA-damaging agent for caspases and the double-stranded RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. knowledge.lonza.com [knowledge.lonza.com]
- 15. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. youtube.com [youtube.com]
Determining Optimal Albizziin Concentration for Selection of Genetically Modified Cells
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albizziin is an amino acid analog that functions as a competitive inhibitor of asparagine synthetase. This enzyme is critical for the synthesis of asparagine, an amino acid essential for protein synthesis and cell proliferation. By inhibiting asparagine synthetase, this compound can induce cell death in cells that are unable to acquire sufficient asparagine from their environment. This characteristic allows this compound to be used as a selection agent for cells that have been genetically engineered to express a resistance mechanism, such as an altered asparagine synthetase that is insensitive to this compound or a transporter that enhances asparagine uptake.
The optimal concentration of this compound for selection is highly dependent on the cell line, as different cells exhibit varying sensitivities to the inhibition of asparagine synthesis. Therefore, it is crucial to determine the minimum concentration of this compound that effectively kills non-resistant cells while allowing the survival and proliferation of resistant cells. This is typically achieved by performing a dose-response experiment known as a "kill curve."
This document provides a detailed protocol for determining the optimal concentration of this compound for the selection of your specific cell line.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by competitively inhibiting asparagine synthetase, thereby depleting the intracellular pool of asparagine. This leads to a cessation of protein synthesis, which in turn triggers a cellular stress response that can culminate in apoptosis (programmed cell death).
Experimental Protocol: Determining Optimal this compound Concentration (Kill Curve)
This protocol outlines the steps to create a kill curve to determine the optimal concentration of this compound for selecting your specific cell line.
Materials
-
Your mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound (powder or stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well tissue culture plates (24- or 96-well recommended)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (for viability assessment)
-
Incubator (37°C, 5% CO₂)
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound to minimize the volume of solvent added to the cell culture medium. Based on available data, this compound is soluble in PBS (pH 7.2) at up to 5 mg/mL.
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a stock concentration of, for example, 5 mg/mL.
-
Vortex or gently heat to dissolve completely.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram illustrates the workflow for the kill curve experiment.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest a healthy, actively growing culture of your cells.
-
Perform a cell count and determine the viability.
-
Seed the cells into a 24-well or 96-well plate at a density that will result in 30-50% confluency the next day. The exact number of cells will depend on your specific cell line's growth rate.
-
Incubate the plate overnight at 37°C with 5% CO₂.
Day 2: Addition of this compound
-
Prepare a series of this compound dilutions in complete culture medium. Based on concentrations of similar inhibitors used in other studies, a starting range of 0.1 µM to 1 mM is suggested. It is advisable to test a broad range of concentrations initially.
-
Gently aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound. Be sure to include a "no this compound" control well (medium only). It is recommended to perform each concentration in duplicate or triplicate.
-
Return the plate to the incubator.
Days 3-14: Monitoring and Medium Change
-
Observe the cells daily under a microscope. Note any changes in cell morphology, such as rounding, detachment, or signs of cell death.
-
Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the corresponding concentration of this compound. This is important as this compound may degrade over time in culture.
-
Continue the incubation for 7 to 14 days, or until the cells in some of the wells are all dead. The duration will depend on the sensitivity of your cell line.
Day 10-14: Determining Cell Viability
-
Once significant cell death is observed, perform a quantitative viability assay. An MTT assay or Trypan Blue exclusion assay are common methods.
-
For Trypan Blue:
-
Aspirate the medium.
-
Wash the cells with PBS.
-
Trypsinize the cells (for adherent cells).
-
Resuspend the cells in a known volume of complete medium.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
For MTT Assay: Follow the manufacturer's protocol. This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis
-
Calculate the percentage of cell viability for each this compound concentration relative to the "no this compound" control.
-
% Viability = (Number of viable cells in treated well / Number of viable cells in control well) x 100
-
-
Plot the percentage of cell viability against the this compound concentration.
-
The optimal concentration of this compound for selection is the lowest concentration that results in 100% cell death.
Data Presentation
The quantitative data from your kill curve experiment should be summarized in a clear and structured table for easy comparison.
Table 1: Example Kill Curve Data for a Hypothetical Cell Line
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 95.2 | 5.1 |
| 10 | 80.7 | 6.3 |
| 50 | 45.1 | 4.8 |
| 100 | 15.3 | 3.2 |
| 250 | 2.1 | 1.5 |
| 500 | 0 | 0 |
| 1000 | 0 | 0 |
Table 2: Recommended Starting Concentrations for Common Selection Agents (for reference)
| Selection Agent | Typical Working Concentration |
| Puromycin | 0.5 - 10 µg/mL |
| G418 (Geneticin) | 200 - 800 µg/mL |
| Blasticidin | 2 - 10 µg/mL |
| Hygromycin B | 100 - 500 µg/mL |
Conclusion
Determining the optimal concentration of this compound is a critical step for the successful selection of genetically modified cells. The protocol provided in this application note offers a systematic approach to establishing a kill curve for your specific cell line. It is important to remember that the ideal concentration can vary significantly between cell types, and therefore, this empirical determination is essential. By carefully following this protocol, researchers can confidently select for their cells of interest, paving the way for downstream applications in drug discovery and biomedical research.
Albizziin as a Tool for Studying Amino Acid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albizziin is a naturally occurring amino acid analog that serves as a valuable tool for investigating amino acid metabolism, particularly pathways involving glutamine and asparagine. Its primary mechanism of action is the competitive inhibition of Asparagine Synthetase (ASNS), the enzyme responsible for the synthesis of asparagine from aspartate and glutamine.[1] By blocking this key step, this compound allows researchers to probe the cellular consequences of asparagine deprivation and to study the broader roles of glutamine-dependent metabolic pathways. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic research.
Principle of Action
This compound's primary mode of action is as a competitive inhibitor of Asparagine Synthetase (ASNS).[1] ASNS catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, forming asparagine and glutamate. This compound, as a structural analog of glutamine, competes for the glutamine-binding site on the enzyme, thereby blocking the synthesis of asparagine. This inhibition leads to a depletion of intracellular asparagine, which can induce metabolic stress and impact various cellular processes, including protein synthesis and cell proliferation.
Beyond its effect on ASNS, this compound has also been reported to inhibit glutaminase, the enzyme that converts glutamine to glutamate. This dual inhibitory action makes this compound a potent tool for studying the multifaceted roles of glutamine in cellular metabolism.
Applications in Research
-
Studying Asparagine Synthesis and Deprivation: this compound is used to create a state of asparagine deficiency, allowing for the investigation of cellular responses to the lack of this non-essential amino acid. This is particularly relevant in cancer research, as some cancer cells exhibit a heightened dependence on asparagine.
-
Investigating Glutamine Metabolism: By inhibiting both ASNS and glutaminase, this compound can be used to dissect the complex roles of glutamine in cellular bioenergetics, redox homeostasis, and as a nitrogen donor for biosynthesis.
-
Cancer Research: The reliance of certain tumors on glutamine and asparagine metabolism makes this compound a useful tool for exploring potential therapeutic strategies. It can be used to sensitize cancer cells to other treatments or to study the metabolic vulnerabilities of cancer cells.[2]
-
Virology: Research has shown that asparagine availability is a critical limiting factor for the replication of some viruses, such as vaccinia virus. This compound can be employed to study the role of asparagine metabolism in viral infection and to explore novel antiviral strategies.[1]
Data Presentation
Table 1: Inhibitor Constants (Ki) for Asparagine Synthetase Inhibitors
| Inhibitor | Enzyme Source | Ki (nM) | Inhibition Type | Reference |
| Adenylated Sulfoximine | Human ASNS | Not specified, but with nanomolar affinity | Slow-onset, tight-binding | [3][4] |
Note: The lack of a specific Ki value for this compound in the provided search results highlights a gap in the publicly available data. Researchers may need to determine this value empirically for their specific experimental system.
Table 2: Expected Effects of ASNS Inhibition on Cellular Amino Acid Levels
Inhibition of ASNS by this compound is expected to alter the intracellular concentrations of several amino acids. The following table summarizes the anticipated changes based on the known metabolic pathway.
| Amino Acid | Expected Change upon ASNS Inhibition | Rationale |
| Asparagine | Decrease | Direct inhibition of its synthesis. |
| Aspartate | Increase | Accumulation of the substrate for ASNS. |
| Glutamine | Increase | Reduced consumption by ASNS. |
| Glutamate | Decrease | Reduced production from the ASNS reaction. |
These are expected trends. The actual fold changes will depend on the cell type, experimental conditions, and the duration of this compound treatment.
Mandatory Visualizations
Caption: Mechanism of this compound Inhibition of Asparagine Synthetase.
Caption: General Experimental Workflow for Studying Metabolic Effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Asparagine Synthetase in Cell Culture
This protocol describes a general procedure for treating cultured cells with this compound to study its effects on cell viability and amino acid metabolism.
Materials:
-
Cell line of interest (e.g., leukemia cell line 5178Y/AR, MOLT-4)[2][3]
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS, filter-sterilized)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for viability assays
-
6-well plates for metabolite extraction
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay kit)
-
Solvents for metabolite extraction (e.g., 80% methanol)
Procedure:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment.
-
For metabolite analysis, seed cells in 6-well plates to ensure sufficient material for extraction.
-
-
This compound Treatment:
-
Allow cells to adhere and resume growth for 24 hours after seeding.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range to test is 0.1-10 mM.[3]
-
Remove the old medium and replace it with the medium containing the desired concentration of this compound or a vehicle control (e.g., sterile water).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
-
Cell Viability Assay (Optional):
-
At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.
-
-
Metabolite Extraction:
-
At the end of the incubation period, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Protocol 2: Quantitative Analysis of Amino Acids by HPLC
This protocol provides a general workflow for the analysis of amino acids from cell extracts using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Dried metabolite extracts (from Protocol 1)
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Amino acid standards
-
Derivatization reagents (e.g., o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines)[5]
-
Mobile phase solvents (e.g., acetonitrile, aqueous buffers)
-
0.1 N HCl for sample reconstitution
Procedure:
-
Sample and Standard Preparation:
-
Reconstitute the dried metabolite extracts in a known volume of 0.1 N HCl.
-
Prepare a series of amino acid standards of known concentrations.
-
-
Pre-column Derivatization:
-
This step can be performed manually or automated using the HPLC autosampler.
-
Mix a small volume of the sample or standard with the derivatization reagent(s) according to the manufacturer's instructions. This reaction attaches a fluorescent or UV-absorbing tag to the amino acids, enabling their detection.[5]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acids using a gradient elution program with the appropriate mobile phases.
-
Detect the derivatized amino acids using the fluorescence or UV detector at the appropriate wavelengths.
-
-
Data Analysis:
-
Identify the amino acids in the samples by comparing their retention times to those of the standards.
-
Quantify the concentration of each amino acid by creating a standard curve from the peak areas of the standards.
-
Normalize the amino acid concentrations to the cell number or protein content of the original sample.
-
Conclusion
This compound is a versatile and effective tool for probing the intricacies of amino acid metabolism. Its inhibitory action on asparagine synthetase and glutaminase provides a means to investigate cellular responses to nutrient stress and to identify metabolic vulnerabilities, particularly in the context of cancer and infectious diseases. The protocols outlined in this document provide a foundation for researchers to design and execute experiments using this compound, enabling a deeper understanding of the critical roles of asparagine and glutamine in cellular physiology and pathology.
References
- 1. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of L-asparagine synthetase, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of human asparagine synthetase suppresses proliferation of an L-asparaginase-resistant leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Drug-Resistant Cell Lines Using a Novel Compound
Introduction
The development of drug resistance remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to therapeutic agents is crucial for the development of novel treatment strategies. One of the fundamental tools for studying drug resistance is the in vitro generation of drug-resistant cell lines. This document provides a detailed protocol for inducing and characterizing drug resistance in cancer cell lines using a hypothetical compound, herein referred to as "Compound X."
Due to the limited availability of published data on the use of Albizziin for generating drug-resistant cell lines, this protocol is a general guide that can be adapted by researchers. This compound is a non-proteinogenic amino acid found in plants of the Albizia genus. While some compounds from Albizia species have demonstrated cytotoxic and anti-cancer properties, and a polysaccharide from Albizzia julibrissin has been linked to the PI3K/Akt/mTOR signaling pathway in pancreatic cancer, specific protocols for its use in inducing resistance are not established.[1][2][3] Therefore, the following protocols and data presentation formats are based on established methodologies for other chemical compounds.[4][5][6][7][8][9][10]
These application notes are intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the study of drug resistance mechanisms.
Data Presentation
Quantitative data from experiments to generate and characterize drug-resistant cell lines should be meticulously recorded and organized. The following tables provide a template for summarizing key data points for easy comparison.
Table 1: Determination of Initial IC50 for Parental Cell Line
| Cell Line | Compound | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |
| Parental | Compound X | 5,000 | 72 | [Insert Value] | [Insert Value] |
Table 2: Dose Escalation Schedule for Generating Resistant Cell Line
| Passage Number | Culture Duration (days) | Compound X Concentration (µM) | Observations (e.g., % confluence, cell morphology) |
| P1-P3 | 7-10 | [Starting Conc. e.g., IC20] | [Record observations] |
| P4-P6 | 7-10 | [Increased Conc.] | [Record observations] |
| P7-P9 | 7-10 | [Further Increased Conc.] | [Record observations] |
| ... | ... | ... | ... |
Table 3: Validation of Drug Resistance: IC50 Comparison
| Cell Line | Compound | IC50 (µM) | Resistance Index (RI) |
| Parental | Compound X | [Insert Value] | 1.0 |
| Resistant | Compound X | [Insert Value] | [IC50 Resistant / IC50 Parental] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in generating and validating drug-resistant cell lines.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the concentration of Compound X that inhibits 50% of cell growth in the parental cancer cell line. This value is crucial for designing the dose-escalation strategy.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells from a sub-confluent culture. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of Compound X in complete medium. It is recommended to perform a broad range of concentrations initially, followed by a narrower range around the estimated IC50. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Compound X to the respective wells. Include wells with medium and solvent alone as negative controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the solvent control wells (representing 100% viability). Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Generation of Drug-Resistant Cell Lines by Continuous Exposure and Dose Escalation
Objective: To generate a stable drug-resistant cell line by culturing parental cells in the continuous presence of gradually increasing concentrations of Compound X.[4][7][9]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Compound X
-
Cell culture flasks (e.g., T25 or T75)
-
Cryopreservation medium
Methodology:
-
Initiation of Culture: Start by culturing the parental cells in a medium containing a low concentration of Compound X, typically the IC10 to IC20, as determined in Protocol 1.
-
Monitoring and Passaging: Closely monitor the cells for growth and morphological changes. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, passage them at a standard split ratio.
-
Dose Escalation: Once the cells have adapted to the current concentration of Compound X and are growing at a stable rate, increase the concentration of Compound X in the culture medium. A stepwise increase of 1.5 to 2-fold is generally recommended.[7]
-
Repeat and Adapt: Repeat the process of monitoring, passaging, and dose escalation. The duration at each concentration may vary depending on how quickly the cells adapt. This entire process can take several months.[10]
-
Cryopreservation: At each successful dose escalation step, it is critical to cryopreserve a batch of cells. This creates a valuable resource for future experiments and serves as a backup.
-
Establishment of a Stable Resistant Line: A resistant cell line is considered established when it can proliferate steadily in a concentration of Compound X that is significantly higher than the IC50 of the parental cells.
Protocol 3: Validation of the Drug-Resistant Phenotype
Objective: To confirm and quantify the level of drug resistance in the newly generated cell line.
Materials:
-
Parental cell line
-
Newly generated resistant cell line
-
Complete cell culture medium
-
Compound X
-
96-well plates
-
Cell viability assay reagent
Methodology:
-
Culture in Drug-Free Medium: Before validation, culture the resistant cell line in a drug-free medium for at least two passages to ensure the resistance phenotype is stable and not due to transient adaptation.
-
IC50 Determination for Both Cell Lines: Perform the IC50 determination assay as described in Protocol 1, simultaneously for both the parental and the resistant cell lines.
-
Calculation of Resistance Index (RI): The Resistance Index is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line: RI = IC50 (Resistant) / IC50 (Parental) A significant increase in the RI (typically >2) confirms the drug-resistant phenotype.[5]
Visualization of Concepts
Signaling Pathways
Drug resistance is often associated with the alteration of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated pathway in the development of chemoresistance.[11][12][13][14][15][16][17] Overexpression of ATP-binding cassette (ABC) transporters is another common mechanism, leading to increased drug efflux.[18][19][20][21][22]
Caption: Potential signaling pathways involved in drug resistance.
Experimental Workflow
The process of generating and validating a drug-resistant cell line follows a systematic workflow.
Caption: Experimental workflow for generating drug-resistant cell lines.
References
- 1. news-medical.net [news-medical.net]
- 2. Albizia Adianthifolia: Botany, Medicinal Uses, Phytochemistry, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 10. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ABC multidrug transporters: structure, function and role in chemoresistance. | Semantic Scholar [semanticscholar.org]
- 19. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Albizziin-Based Mutant Selection
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing albizziin for mutant selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a selective agent?
A1: this compound is a structural analog of the amino acid L-glutamine. It functions as a competitive inhibitor of glutamine-dependent enzymes, most notably glutamine synthetase, which catalyzes the formation of glutamine from glutamate and ammonia.[1][2] By interfering with this crucial step in nitrogen metabolism, this compound prevents the synthesis of an essential amino acid, thereby inhibiting the growth of wild-type cells. Mutants that are resistant to this compound can be selected because they possess mechanisms to overcome this inhibition.
Q2: What types of mutants can be isolated using this compound selection?
A2: this compound selection is typically used to isolate mutants with altered regulation or activity of the glutamine metabolic pathway. Common types of resistant mutants include:
-
Overproducers of Glutamine: Mutants with mutations in regulatory genes that lead to the overproduction of endogenous L-glutamine, which outcompetes this compound.
-
Altered Amino Acid Transport: Mutants with reduced uptake of this compound due to modifications in amino acid permease systems.
-
Modified Target Enzyme: Mutants with alterations in glutamine synthetase that reduce its affinity for this compound while retaining sufficient activity for glutamine synthesis.
-
Upregulated Efflux: Mutants that can actively pump the toxic analog out of the cell.[3]
Q3: Is this compound stable in culture media?
A3: As a glutamine analog, this compound may exhibit limited stability in liquid culture media, similar to L-glutamine itself, which can degrade over time.[4] It is recommended to prepare fresh this compound-containing media for each experiment. If storing plates, they should be kept at 4°C and used within a few days to ensure the selective pressure remains consistent.
Troubleshooting Guides
This section addresses common issues encountered during this compound-based selection experiments.
Problem: No colonies grew on the selection plates.
Q: I've plated my mutagenized cell culture on this compound-containing medium, but no colonies have appeared after the incubation period. What could be the issue?
A: This is a common problem that can arise from several factors. Refer to the troubleshooting logic diagram below and consider the following possibilities:
-
This compound Concentration is Too High: The concentration of this compound may be too stringent, killing all cells, including potential mutants. It is crucial to determine the optimal selective concentration for your specific organism and strain by performing a kill curve experiment (see Data Presentation section).
-
Poor Cell Viability: The initial cell culture may have had low viability before plating, or the mutagenesis procedure itself may have been overly harsh, resulting in excessive cell death. Always check cell viability before plating.
-
Essential Nutrients are Missing: The minimal medium used for selection may be lacking other essential nutrients required for growth, independent of the glutamine pathway. Ensure the medium composition is correct.
-
Incorrect Incubation Conditions: The temperature, pH, or atmospheric conditions may not be optimal for the growth of your organism. Verify that incubation conditions are appropriate.
Problem: A dense lawn of cells grew on the selection plates.
Q: Instead of distinct colonies, I have a lawn of growth across my this compound selection plates. Why did this happen?
A: A lawn of growth indicates a failure of the selective pressure. The troubleshooting logic diagram below can help diagnose the cause:
-
This compound Concentration is Too Low: The concentration of this compound was insufficient to inhibit the growth of wild-type cells. This is the most common cause. You must empirically determine the minimum inhibitory concentration (MIC) for your strain.
-
Degradation of this compound: If the plates were prepared too far in advance or stored improperly, the this compound may have degraded, losing its inhibitory effect.[4] Always use freshly prepared plates.
-
High Frequency of Spontaneous Mutants: While less common, it's possible that the spontaneous mutation rate to resistance is very high in your particular strain. If this is suspected, increase the this compound concentration.
-
Incorrect Medium Composition: Some complex media components (e.g., yeast extract, peptone) contain glutamine, which will counteract the inhibitory effect of this compound. Ensure you are using a defined minimal medium.
Problem: Colonies grew, but they are not true resistant mutants.
Q: I isolated colonies from my selection plates, but when I re-streak them onto fresh this compound plates, they don't grow. What are these false positives?
A: The appearance of "false positives" or "phenotypic resisters" can occur for several reasons:
-
Local Depletion of the Inhibitor: A high density of plated cells can lead to areas where the local concentration of this compound is depleted by the initial death of sensitive cells, allowing some non-resistant cells to grow into small colonies. To mitigate this, plate a lower density of cells.
-
Cross-feeding: Nutrients released from dying cells can support the limited growth of nearby non-resistant cells.
-
Transient Adaptation: Some cells may exhibit a temporary adaptive response that allows for a few cell divisions without a stable genetic change.
Solution: Always perform a verification step. Pick isolated colonies from the primary selection plate and re-streak them onto a fresh plate with the same this compound concentration. True resistant mutants will grow consistently upon re-streaking.
Mandatory Visualizations
Caption: this compound competitively inhibits glutamine synthetase.
Caption: A typical workflow for selecting this compound-resistant mutants.
Caption: A decision tree for troubleshooting common experimental outcomes.
Data Presentation
Determining Optimal this compound Concentration
The optimal concentration of this compound is highly dependent on the organism, strain, and specific media composition. It must be determined empirically. A "kill curve" experiment is the standard method for identifying the Minimum Inhibitory Concentration (MIC) required for effective selection.
| Step | Procedure | Objective |
| 1. Prepare Plates | Prepare a series of minimal medium agar plates with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µg/mL). | To test the effect of different concentrations on cell growth. |
| 2. Prepare Inoculum | Grow a liquid culture of the wild-type strain to mid-log phase. | To ensure a healthy and standardized starting population. |
| 3. Plate Cells | Plate a defined number of wild-type cells (e.g., 10^5 CFU) onto each plate in the concentration series. | To observe the concentration at which growth is inhibited. |
| 4. Incubate | Incubate the plates under optimal growth conditions for a period sufficient for colonies to appear on the control (0 µg/mL) plate. | To allow for cell growth or inhibition to occur. |
| 5. Analyze Results | Identify the lowest concentration of this compound that completely prevents the growth of wild-type cells. This is the MIC. | To find the baseline concentration for mutant selection. |
| 6. Select Working Conc. | The optimal concentration for mutant selection is typically at or slightly above the determined MIC. | To ensure effective killing of wild-type cells while allowing resistant mutants to survive. |
Experimental Protocols
Generalized Protocol for this compound-Based Mutant Selection in Microorganisms
This protocol provides a general framework. Specific details such as incubation times, temperatures, and media recipes should be optimized for the specific organism (E. coli, S. cerevisiae, etc.).
1. Preparation of Media and Reagents:
-
Prepare a sterile, defined minimal medium appropriate for your organism, ensuring it does not contain L-glutamine.
-
Prepare a sterile stock solution of this compound (e.g., 10 mg/mL in water or a suitable buffer) and filter-sterilize.
-
Prepare selective plates by autoclaving the minimal medium agar and allowing it to cool to ~50-55°C before adding the sterile this compound stock solution to the desired final concentration (determined via a kill curve).
2. Mutagenesis (Optional, for increasing mutation frequency):
-
Grow a liquid culture of the wild-type strain to the mid-logarithmic phase.
-
Expose the cells to a mutagenic agent (e.g., ultraviolet radiation or a chemical mutagen like ethyl methanesulfonate [EMS]) according to established protocols. The goal is typically to achieve a kill rate of 90-99% to ensure mutagenesis without excessive cell death.
-
Wash the cells to remove the mutagen.
3. Phenotypic Expression:
-
Resuspend the mutagenized cells in a non-selective, rich liquid medium (e.g., LB for E. coli, YPD for yeast).
-
Incubate for several hours or overnight. This allows time for any mutations to become fixed and for the mutant proteins to be expressed before the cells are exposed to the selective agent.
4. Plating for Selection:
-
Harvest and wash the cells from the recovery culture to remove the rich medium.
-
Resuspend the cells in a sterile saline or buffer solution.
-
Plate an appropriate number of cells (e.g., 10^7 to 10^8 cells) onto the this compound-containing minimal medium plates. Also, plate a dilution series onto non-selective plates to calculate the survival frequency.
5. Incubation:
-
Incubate the plates under optimal conditions until colonies appear on the selective plates. This may take several days longer than on non-selective media.
6. Verification of Resistant Mutants:
-
Pick well-isolated colonies from the selective plates.
-
Purify the mutants by re-streaking them onto a fresh this compound-containing plate.
-
Confirm that true, stable resistant mutants grow upon re-streaking. False positives will not.
-
Store verified mutants as glycerol stocks at -80°C for further characterization.
References
- 1. Differences in regulation mechanisms of glutamine synthetases from methanogenic archaea unveiled by structural investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Optimizing Selection Agent Concentration
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the concentration of a selection agent for stable cell line generation. While the examples provided focus on Puromycin, a commonly used aminonucleoside antibiotic, the principles and methodologies described are broadly applicable to other selection agents.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a selection agent in cell line development?
A selection agent is a chemical that is toxic to cells unless they express a specific resistance gene. In cell line development, a plasmid containing the gene of interest and a resistance gene is transfected into a population of cells. By treating the cells with the corresponding selection agent, only the cells that have successfully integrated the plasmid will survive, allowing for the selection and isolation of a stable cell line.
Q2: Why is it critical to determine the optimal concentration of a selection agent?
The optimal concentration of a selection agent is the lowest concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-10 days) without causing undue stress or off-target effects on the selected cells.
-
Too low a concentration will result in incomplete selection, leading to a mixed population of resistant and non-resistant cells.
-
Too high a concentration can be overly harsh on the transfected cells, negatively impacting their viability and growth rate, and potentially leading to the selection of clones with aberrant characteristics.
Q3: How does the optimal concentration of a selection agent vary?
The optimal concentration is highly dependent on the specific cell line being used, as different cell types exhibit varying levels of intrinsic sensitivity. Other factors that can influence the effective concentration include cell density, metabolism, and the specific formulation of the culture medium.
Experimental Protocol: Determining Optimal Selection Agent Concentration (Kill Curve Assay)
A kill curve assay is a standard method for determining the minimum concentration of a selection agent required to kill all cells in a given cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Selection agent (e.g., Puromycin)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Reagents for viability assay (e.g., Trypan Blue, MTT, or CellTiter-Glo®)
Methodology:
-
Cell Plating:
-
One day prior to starting the selection, seed the parental cells into the wells of a multi-well plate at a low density (e.g., 20-30% confluency) to allow for several days of growth.
-
Include a "no cells" control well for background measurements in viability assays.
-
-
Addition of Selection Agent:
-
Prepare a series of dilutions of the selection agent in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death. For Puromycin, a common starting range is 0.5-10 µg/mL.
-
Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of the selection agent.
-
Include a "no selection agent" control well, which will serve as a positive control for cell growth.
-
-
Incubation and Monitoring:
-
Incubate the plate under standard conditions.
-
Observe the cells daily under a microscope, noting any changes in morphology, confluence, and the presence of dead cells.
-
Replace the medium with fresh medium containing the respective concentrations of the selection agent every 2-3 days.
-
-
Determining Cell Viability:
-
After 7-10 days, or when the "no selection agent" control cells are confluent, assess cell viability in each well. This can be done qualitatively by microscopy or quantitatively using a viability assay.
-
The optimal concentration is the lowest concentration that results in 100% cell death.
-
Sample Data: Kill Curve for Puromycin on HEK293 Cells
| Puromycin Concentration (µg/mL) | Cell Viability (%) after 7 days | Observations |
| 0 (Control) | 100 | Cells are confluent and healthy. |
| 0.5 | 85 | Minor cell death, significant population of viable cells. |
| 1.0 | 50 | Significant cell death, some viable colonies remain. |
| 2.0 | 5 | Very few viable cells observed. |
| 4.0 | 0 | All cells are dead and detached. |
| 6.0 | 0 | All cells are dead and detached. |
| 8.0 | 0 | All cells are dead and detached. |
| 10.0 | 0 | All cells are dead and detached. |
Based on this data, the optimal concentration of Puromycin for selecting HEK293 cells would be 4.0 µg/mL .
Recommended Puromycin Concentrations for Common Cell Lines
| Cell Line | Puromycin Concentration (µg/mL) |
| HEK293 | 1 - 5 |
| HeLa | 0.5 - 2 |
| CHO | 5 - 10 |
| Jurkat | 0.5 - 1.5 |
| A549 | 1 - 2 |
| Note: These are general ranges. It is highly recommended to perform a kill curve assay for your specific cell line and conditions. |
Troubleshooting Guide
Issue 1: All cells, including the transfected ones, are dying after the addition of the selection agent.
-
Possible Cause 1: The selection agent concentration is too high.
-
Solution: Rerun the kill curve assay to determine a more appropriate, lower concentration. Ensure that the parental cell line is used for the kill curve.
-
-
Possible Cause 2: The transfection efficiency was very low, or the resistance gene is not being expressed properly.
-
Solution: Optimize your transfection protocol. Verify the integrity of your plasmid and ensure that the resistance gene is under the control of a suitable promoter for your cell line.
-
-
Possible Cause 3: The cells were not given enough time to express the resistance gene before the selection agent was added.
-
Solution: Allow the cells to recover and express the resistance gene for 24-48 hours after transfection before adding the selection agent.
-
Issue 2: A large number of non-transfected cells are surviving the selection process.
-
Possible Cause 1: The selection agent concentration is too low.
-
Solution: Increase the concentration of the selection agent. It is advisable to perform a new kill curve assay to confirm the lowest effective concentration.
-
-
Possible Cause 2: The selection agent has degraded.
-
Solution: Ensure that the selection agent is stored correctly and is not expired. Prepare fresh dilutions for each experiment. Some selection agents are sensitive to light or repeated freeze-thaw cycles.
-
-
Possible Cause 3: The initial cell density was too high.
-
Solution: Plate the cells at a lower density. High cell density can sometimes lead to a "community effect" where cells can better tolerate the selection agent.
-
Issue 3: The selected cells are growing very slowly.
-
Possible Cause 1: The selection agent concentration, while effective for selection, is still causing some level of stress to the cells.
-
Solution: Once a stable population of resistant cells has been established, you may consider reducing the concentration of the selection agent for routine maintenance of the cell line.
-
-
Possible Cause 2: The integration site of the plasmid is in a region of the genome that affects cell growth.
-
Solution: This is an inherent risk of random integration. After selection, it is important to screen multiple clones to find one with the desired expression level and a healthy growth rate.
-
Visual Guides
Caption: Workflow for a kill curve assay.
Caption: Troubleshooting decision tree.
Albizziin stability and degradation in cell culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Albizziin. It addresses common issues related to stability and degradation that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a non-proteinogenic amino acid. While its precise signaling pathways in mammalian cells are not extensively characterized in the provided search results, it is known to be an inhibitor of asparagine synthetase. L-asparaginase, which also depletes asparagine, has antitumor activity because leukemic cells often have low levels of asparagine synthetase and rely on exogenous asparagine.[1] Systemic reduction of L-asparagine disrupts protein synthesis in these malignant cells, leading to cell death.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For cell culture applications, it is recommended to use a cell-culture grade solvent in which this compound is highly soluble, such as sterile water or a buffer like PBS. If using an organic solvent like DMSO, it is crucial to keep the final concentration in the cell culture medium below 0.5% (ideally ≤0.1%) to avoid solvent-induced cellular stress and artifacts.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
It is recommended to store this compound stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3][4]
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media has not been extensively documented in publicly available literature. Like many small molecules, its stability can be influenced by several factors in the complex environment of cell culture media.[3][5] Factors that can affect stability include media composition, pH, temperature, exposure to light, and the presence of enzymes.[5][6][7] It is highly recommended to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological activity of this compound.
This could be due to the degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Assess this compound Stability in Your Media: Before conducting extensive experiments, it is crucial to determine the stability of this compound under your specific experimental conditions. A general protocol for this is provided below.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen, single-use stock aliquot.[2][3] Avoid storing diluted this compound solutions.
-
Minimize Exposure to Degrading Factors: Protect stock and working solutions from light by using amber tubes or wrapping tubes in foil.[3][6] Minimize the time that media containing this compound is exposed to the atmosphere before being placed in a controlled incubator environment.
-
Consider a Time-Course Experiment: The biological effect of this compound may be time-dependent, not only due to the biological response but also due to its degradation over time.[3] Perform a time-course experiment to determine the optimal incubation time.
Issue 2: High variability in results between experimental replicates.
High variability can stem from multiple sources, including the compound's stability, cell culture conditions, and assay execution.[2][4]
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Ensure consistency in cell line authenticity, passage number, and seeding density.[4] High passage numbers can alter drug sensitivity, and inconsistent cell densities will lead to variable results.[4]
-
Review Assay Protocol: Meticulously check for any deviations from your standard operating procedure. Inaccurate pipetting, especially during serial dilutions, is a common source of error.[4]
-
Evaluate Media Components: The type and concentration of serum (e.g., FBS) in the culture medium can affect the bioavailability of compounds, as they may bind to serum proteins.[4]
-
Implement Controls: Use both positive and negative controls in your experiments to help identify if the issue is with the compound or the assay itself.
Issue 3: Precipitation observed after adding this compound to the cell culture medium.
Precipitation can occur due to poor solubility at the final concentration or "solvent shock" if using a solvent like DMSO.[3]
Troubleshooting Steps:
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is warmed to 37°C.[3]
-
Use a Step-wise Dilution: Instead of adding a small volume of highly concentrated stock directly into the full volume of media, first dilute the stock in a smaller volume of media, mix gently, and then add this to the final volume.[3]
-
Determine Empirical Solubility: Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a series of dilutions and visually inspecting for precipitation after incubation at 37°C.[3]
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the half-life of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640).
Methodology:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare your complete cell culture medium, including serum and any other supplements, as you would for your experiments.
-
-
Incubation:
-
Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments.
-
Create multiple aliquots of this this compound-containing medium.
-
Incubate these aliquots in a cell culture incubator (37°C, 5% CO2) under the same conditions as your experiments. It's important to do this in the absence of cells to specifically measure chemical stability.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The T=0 sample should be collected immediately after adding this compound to the medium.
-
Immediately snap-freeze the collected samples and store them at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] These methods can separate and quantify the amount of intact this compound.
-
If possible, also screen for the appearance of major degradation products.[8]
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½), which is the time it takes for the this compound concentration to decrease by 50%.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | Concentration in DMEM (% of T=0) | Concentration in RPMI-1640 (% of T=0) |
| 0 | 100% | 100% |
| 4 | 95% | 92% |
| 8 | 88% | 85% |
| 12 | 82% | 78% |
| 24 | 65% | 58% |
| 48 | 42% | 33% |
| Calculated Half-life | ~40 hours | ~34 hours |
Table 2: Factors Influencing Compound Stability in Cell Culture Media
| Factor | Potential Effect on this compound | Mitigation Strategy |
| Temperature | Increased temperature accelerates chemical degradation.[6] | Store stock solutions at -20°C or -80°C. Minimize time outside of controlled environments. |
| pH | pH outside the optimal range can lead to hydrolysis or other degradation reactions.[5][7] | Use appropriately buffered cell culture media. Ensure the pH of stock solutions does not alter the final pH of the media. |
| Light | UV light can cause photolysis and degradation.[5][6] | Store stock and working solutions in amber vials or wrapped in foil. |
| Oxidation | Atmospheric oxygen can react with susceptible compounds.[5][6] | Prepare solutions fresh. Minimize air exposure in containers. |
| Enzymatic Degradation | If serum is used, esterases and other enzymes can degrade the compound. | Test stability in both serum-free and serum-containing media to determine the effect of serum components. |
Visualizations
Caption: Workflow for determining the stability of this compound in cell culture media.
Caption: Hypothetical signaling pathway for an asparagine synthetase inhibitor like this compound.
References
- 1. Enhanced stability of L‐asparaginase by its bioconjugation to poly(styrene‐co‐maleic acid) and Ecoflex nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Albizziin-Based Selection
Welcome to the technical support center for optimizing selection strategies in biopharmaceutical production. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve yields in selection systems based on metabolic inhibitors, with a focus on Albizziin and its analogue, the well-characterized Glutamine Synthetase (GS) system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-based selection?
A1: this compound-based selection is a metabolic selection technique used to isolate cells, typically Chinese Hamster Ovary (CHO) cells, that have successfully integrated a desired gene of interest. This compound is an amino acid analog that acts as an inhibitor of asparagine synthetase. In this system, the expression vector contains both the gene of interest and a functional copy of the asparagine synthetase gene. When cells are grown in a medium lacking asparagine but containing this compound, only the cells that have taken up the plasmid and express sufficient levels of asparagine synthetase can produce their own asparagine and survive the selective pressure. This is analogous to the more common Glutamine Synthetase (GS) system, where Methionine Sulfoximine (MSX) is used to inhibit GS and select for high-producing cells in a glutamine-free medium.[1][2]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of a selection agent is highly cell-line dependent and must be determined empirically. A dose-response curve, often called a kill curve, is essential.[3][4] To do this, culture your parental (untransfected) cell line in a range of this compound concentrations. The ideal concentration is the lowest one that causes complete cell death within a specific timeframe, typically 7-14 days.[5] Using a concentration that is too low will result in a high number of non-producing background colonies, while a concentration that is too high can kill even the successfully transfected cells, leading to low or no yield.
Q3: My cells are growing very slowly or dying after transfection and addition of this compound. What could be the cause?
A3: Several factors could contribute to this issue:
-
This compound Concentration is Too High: The selected concentration might be too stringent for your cells post-transfection. Try reducing the concentration by 10-20%.
-
Low Transfection Efficiency: If only a small percentage of cells took up the plasmid, the overall culture will appear to be dying. Optimize your transfection protocol before selection.
-
Poor Cell Health Pre-Transfection: Ensure your cells are healthy and in the logarithmic growth phase before transfection.
-
Suboptimal Media Conditions: The selection medium (lacking asparagine) may be stressful for the cells. Ensure other media components are optimized.
Q4: I have a high number of surviving colonies, but the protein yield is low. How can I improve this?
A4: This often indicates that the selection pressure was not stringent enough to select for high producers. Consider the following:
-
Increase this compound Concentration: A higher concentration can select for cells with higher copy numbers of the integrated plasmid, which often correlates with higher protein expression.[6][7]
-
Use a GS Knockout Host Cell Line: In analogous GS systems, using a host cell line where the endogenous enzyme is knocked out (GS-KO CHO) dramatically improves selection stringency, allowing for the isolation of high producers even without a selective agent.[6][7][8] A similar strategy with an asparagine synthetase knockout cell line would be beneficial for this compound selection.
-
Vector and Promoter Design: The expression of your gene of interest is linked to the expression of the selection marker. Using vectors with strong promoters for the gene of interest and potentially weaker promoters for the selection marker can enrich for high producers.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based selection experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Few Surviving Colonies | 1. This compound concentration is too high. 2. Low transfection efficiency. 3. Cells were in poor health before selection. 4. Plasmid integrity issues. | 1. Perform a kill curve to re-optimize the this compound concentration.[3][4] 2. Optimize the transfection protocol. Include a positive control (e.g., GFP plasmid). 3. Ensure cells are >95% viable and in log-phase growth before transfection. 4. Verify plasmid DNA concentration and quality. |
| High Number of Colonies, Low Yield | 1. This compound concentration is too low. 2. Endogenous asparagine synthetase activity in the host cell line. 3. Gene silencing. | 1. Increase the this compound concentration to apply higher selective pressure.[6][7] 2. Use a host cell line with no or low endogenous enzyme activity (e.g., an asparagine synthetase knockout line).[6][9] 3. Screen multiple clones, as transgene expression can vary due to random integration sites. Check for promoter methylation. |
| Loss of Productivity Over Time | 1. Genetic instability of the clones. 2. Removal of selective pressure. 3. Gene silencing over multiple passages. | 1. Perform single-cell cloning to ensure a monoclonal population. 2. Maintain a low level of this compound in the culture medium during cell bank generation. 3. Re-screen clones for productivity at later passages. |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density. 2. Inconsistent preparation of this compound stock/media. 3. Using cells at different passage numbers. | 1. Standardize cell seeding density for all experiments. 2. Prepare fresh selection media for each experiment. Validate this compound stock solutions. 3. Use cells from a consistent, low-passage master cell bank. |
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Concentration (Kill Curve)
-
Cell Seeding: Plate the parental (untransfected) host cell line in 12-well plates at a density of 5 x 10⁴ cells/well in their standard growth medium (containing asparagine).
-
Adherence: Allow cells to adhere and resume growth for 24 hours.
-
Media Change: Aspirate the standard medium and replace it with asparagine-free selection medium containing varying concentrations of this compound. It is recommended to test a broad range (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a negative control (no this compound) and a positive control for cell death if available.
-
Incubation & Monitoring: Incubate the cells under standard conditions (37°C, 5% CO₂). Monitor cell viability every 2-3 days using a microscope.
-
Media Refresh: Refresh the selective medium every 3-4 days.
-
Endpoint Analysis: After 10-14 days, determine the lowest concentration of this compound that resulted in 100% cell death. This is the concentration to use for selecting your transfected cells.
Protocol 2: Stable Cell Line Selection
-
Transfection: Transfect the host cell line with your expression plasmid containing the gene of interest and the asparagine synthetase gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in standard growth medium.
-
Initiate Selection: Passage the cells into asparagine-free selection medium containing the predetermined optimal concentration of this compound.
-
Selection & Monitoring: Continue to culture the cells, refreshing the selective medium every 3-4 days. A significant amount of cell death should occur in the first week.
-
Pool Recovery: Over 2-3 weeks, surviving cells will begin to form visible colonies. Once the population recovers to >80% confluency, this can be considered your stable "pool".
-
Clonal Isolation: To generate a monoclonal cell line, perform limiting dilution cloning or single-cell sorting from the stable pool to isolate and expand individual clones for screening.
Quantitative Data Summary: Analogous GS-MSX System
The following table summarizes typical concentrations used in the analogous GS-MSX selection system, which can serve as a starting point for optimizing an this compound-based system.
| Parameter | CHO-K1 (Endogenous GS) | GS-Knockout CHO | Reference |
| Host Cell Line | Expresses endogenous Glutamine Synthetase (GS) | Endogenous GS gene is non-functional | [6] |
| Selection Medium | Glutamine-Free | Glutamine-Free | [7] |
| MSX Concentration for Selection | 25 - 50 µM | 0 - 25 µM | [6][7] |
| Expected Outcome | Requires MSX to inhibit endogenous GS and select for high producers. | High selection stringency even without MSX. Addition of MSX can further increase stringency. | [6][8] |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound selection.
Experimental Workflow
Caption: Stable cell line development workflow.
Troubleshooting Flowchart
Caption: Troubleshooting logic for low yield.
References
- 1. Bacterial Glutamine Synthetases as a Novel Metabolic Selection Marker to Improve CHO Cell Culture Performance Through Selection Stringency Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosomal alterations associated with overproduction of asparagine synthetase in this compound-resistant Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. event.afob.org [event.afob.org]
- 8. Comprehensive characterization of glutamine synthetase-mediated selection for the establishment of recombinant CHO cells producing monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Albizziin & Its Degradation Products in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with albizziin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges arising from this compound degradation and its interference in common biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound, also known as L-β-ureidoalanine, is a non-proteinogenic amino acid. It is a known inhibitor of two key enzymes involved in amino acid metabolism:
-
Asparagine Synthetase (ASNS): This enzyme catalyzes the synthesis of asparagine from aspartate and glutamine.[1]
-
Glutaminase (GLS): This enzyme catalyzes the hydrolysis of glutamine to glutamate and ammonia.
Q2: What are the likely degradation products of this compound in aqueous solutions?
While specific studies on the degradation of this compound under various experimental conditions are limited, based on the chemical nature of its β-ureido group, the primary degradation pathway is likely hydrolysis. This reaction would yield L-2,3-diaminopropionic acid and ammonia . The rate of this hydrolysis is expected to be dependent on pH and temperature.[2][3]
Q3: How can I assess the stability of my this compound stock solution?
It is recommended to prepare fresh this compound solutions for each experiment. To assess the stability of a stock solution over time, you can employ analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To monitor the appearance of degradation peaks and a decrease in the parent this compound peak.
-
Mass Spectrometry (MS): To identify and quantify the parent compound and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To structurally characterize any degradation products that may form.
For short-term storage, it is advisable to keep this compound solutions at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Asparagine Synthetase (ASNS) Activity Assays
Users may experience variability in ASNS activity assays when using this compound as an inhibitor. This can manifest as a lower-than-expected inhibition or a drift in results over time.
Potential Cause: Interference from this compound Degradation Products
The primary degradation product of this compound, ammonia, can interfere with ASNS assays. Many ASNS activity assays rely on the measurement of products like pyrophosphate (PPi) or AMP.[4][5] However, ammonia itself can serve as a substrate for ASNS, competing with glutamine and potentially leading to an underestimation of this compound's inhibitory effect.[1]
Troubleshooting and Mitigation Strategies:
-
Use Freshly Prepared this compound Solutions: To minimize the concentration of pre-formed ammonia in your inhibitor stock.
-
Include a "No Enzyme" Control with this compound: This will help to quantify any non-enzymatic breakdown of this compound that might be contributing to ammonia levels.
-
Consider an Ammonia Scavenging System (if compatible with your assay): In some enzymatic assays, systems can be included to remove ammonia, but their compatibility with the ASNS reaction must be validated.
-
Alternative Assay Formats: If ammonia interference is suspected to be significant, consider using an assay that directly measures asparagine production via a method less susceptible to ammonia interference, such as HPLC or mass spectrometry.
Quantitative Data on Potential Interference:
| Degradation Product | Target Enzyme | Potential Interference Mechanism |
| Ammonia | Asparagine Synthetase | Can act as a substrate, competing with glutamine and potentially reducing the apparent inhibition by this compound.[1] |
Experimental Protocol: Asparagine Synthetase Activity Assay (AMP Detection)
This protocol is adapted from a method for measuring human ASNS activity.[4][5]
-
Reagent Preparation:
-
ASNS Enzyme: Dilute to a working concentration in enzyme buffer.
-
Substrate Solution: Prepare a solution containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA, 10 mM aspartate, 10 mM glutamine, and 1 mM ATP.
-
This compound Solution: Prepare fresh in the appropriate solvent and dilute to the desired concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the ASNS enzyme with the this compound solution or vehicle control.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Measure the amount of AMP produced using a commercial kit (e.g., AMP-Glo™ Assay).
-
-
Controls:
-
No Enzyme Control: Substrate solution and buffer only.
-
No Substrate Control: Enzyme and buffer only.
-
Vehicle Control: Enzyme, substrate solution, and the solvent used for this compound.
-
Positive Control: A known inhibitor of ASNS.
-
Diagram: Potential Interference in ASNS Assay
Caption: Potential interference of this compound degradation in an ASNS assay.
Issue 2: Variable Inhibition Observed in Glutaminase (GLS) Activity Assays
Researchers might observe inconsistent inhibitory effects of this compound on glutaminase activity.
Potential Cause: Interference from this compound or its Degradation Products
While this compound is a known glutaminase inhibitor, its degradation could lead to a decrease in the effective inhibitor concentration over the course of the assay. Additionally, the degradation product ammonia is also a product of the glutaminase reaction, which could potentially cause feedback inhibition or interfere with certain detection methods.
Troubleshooting and Mitigation Strategies:
-
Time-Course Experiments: Perform time-course experiments to see if the inhibitory effect of this compound diminishes over longer incubation times, which could suggest degradation.
-
Control for Ammonia: If your glutaminase assay measures ammonia production, ensure that your controls account for any ammonia generated from this compound degradation. A "no enzyme" control with this compound is essential.
-
Alternative Detection Methods: Consider using a glutaminase assay that measures the production of glutamate instead of ammonia. Several commercial kits are available for this purpose.[6]
Experimental Protocol: Glutaminase Activity Assay (Glutamate Detection)
This protocol is a general guideline for a fluorometric glutaminase assay.[6]
-
Reagent Preparation:
-
GLS Enzyme: Prepare in assay buffer.
-
Glutamine Substrate: Prepare a stock solution in assay buffer.
-
This compound Solution: Prepare fresh and dilute to desired concentrations.
-
Developer and Enzyme Mix: As provided in a commercial kit for glutamate detection.
-
-
Assay Procedure:
-
In a 96-well plate, add the GLS enzyme, this compound solution or vehicle control, and assay buffer.
-
Initiate the reaction by adding the glutamine substrate.
-
Add the developer and enzyme mix.
-
Incubate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Controls:
-
No Enzyme Control: All components except the GLS enzyme.
-
No Substrate Control: All components except glutamine.
-
Vehicle Control: All components with the solvent for this compound.
-
Positive Control: A known glutaminase inhibitor.
-
Diagram: this compound Degradation and Assay Workflow
Caption: Workflow for experiments with this compound, highlighting potential degradation.
This technical support guide is intended to provide a starting point for troubleshooting issues related to this compound and its degradation products. For specific and complex issues, further investigation and consultation with analytical chemistry experts may be necessary.
References
- 1. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 2. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.cn [abcam.cn]
Technical Support Center: Minimizing Albiziin Toxicity in Non-Target Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Albiziin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize its toxicity in non-target cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Albiziin and what is its primary mechanism of action?
Albizziin is a non-proteinogenic amino acid that acts as an antimetabolite. Its primary mechanism of action is the competitive inhibition of Asparagine Synthetase (ASNS), an enzyme crucial for the synthesis of the amino acid asparagine from aspartate and glutamine.[1][2] By blocking ASNS, Albiziin depletes intracellular asparagine levels, which can lead to the inhibition of protein synthesis and ultimately cell death.[1][3]
Q2: Why does Albiziin exhibit toxicity in non-target cells?
The toxicity of Albiziin in non-target, healthy cells stems from its fundamental mechanism of action. Asparagine is an essential amino acid for various cellular functions, including protein synthesis and cell proliferation.[1] While some cancer cells have low ASNS expression and are highly dependent on external asparagine, making them susceptible to ASNS inhibitors, normal cells also require asparagine.[4] Inhibition of ASNS by Albiziin can lead to asparagine depletion in healthy cells, disrupting their normal physiological processes and causing off-target toxicity.
Q3: What are the potential signaling pathways involved in Albiziin-induced toxicity?
Based on the cellular response to asparagine depletion, several signaling pathways are likely implicated in Albiziin's toxicity. The primary pathway affected is the amino acid deprivation response. Depletion of asparagine can activate the GCN2 (General Control Nonderepressible 2) kinase, which in turn phosphorylates eIF2α (eukaryotic initiation factor 2 alpha). This leads to a global reduction in protein synthesis but selectively increases the translation of certain stress-response proteins, such as ATF4 (Activating Transcription Factor 4).[5] ATF4 can then upregulate genes involved in amino acid synthesis and transport, but also pro-apoptotic genes if the stress is prolonged.[5] This can ultimately lead to apoptosis, potentially through the activation of caspases.[5][6] Additionally, asparagine levels can influence the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7][8]
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your experiments.
Issue 1: High Cytotoxicity Observed in Non-Target (Normal) Cell Lines
Problem: You are observing significant cell death in your normal/control cell lines at concentrations of Albiziin intended to be effective against cancer cells.
Possible Causes & Troubleshooting Steps:
-
Inherent Sensitivity of the Cell Line: Some normal cell lines may have lower basal levels of ASNS or a higher requirement for asparagine, making them more susceptible to Albiziin.
-
Sub-optimal Drug Concentration: The concentration of Albiziin may be too high for selective targeting.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and non-target normal cells. This will help you identify a concentration range that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Experimental Protocol: Determining IC50 using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well plates
-
Your cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Albiziin in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Albiziin. Include a vehicle control (medium with the same solvent concentration used for Albiziin).
-
Incubate the plates for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
| Parameter | Cancer Cell Line (e.g., HCT116) | Normal Cell Line (e.g., Fibroblasts) |
| Seeding Density | 5 x 10³ cells/well | 8 x 10³ cells/well |
| This compound Conc. Range | 0.1 µM - 100 µM | 0.1 µM - 100 µM |
| Incubation Time | 48 hours | 48 hours |
| Expected IC50 | Lower | Higher |
Note: The above values are examples and should be optimized for your specific cell lines and experimental conditions.
Issue 2: Difficulty in Achieving a Therapeutic Window
Problem: The IC50 values for your cancer and normal cell lines are too close, making it difficult to find a concentration of Albiziin that is effective against cancer without harming healthy cells.
Possible Solutions & Experimental Approaches:
-
Combination Therapy: Combining Albiziin with other therapeutic agents can enhance its anti-cancer effects, potentially allowing for a lower, less toxic dose of Albiziin.
-
Approach: Investigate combining Albiziin with drugs that target complementary pathways. For instance, since asparagine depletion can induce stress responses, combining it with an inhibitor of a survival pathway (e.g., a PI3K/Akt inhibitor) might be synergistic.[12][13] Preclinical studies have shown that combining different therapeutic agents can enhance efficacy.[14]
-
-
Structural Modification of Albiziin: Synthesizing and testing analogs of Albiziin may lead to a derivative with improved selectivity for cancer cells or reduced uptake by normal cells.
-
Targeted Drug Delivery Systems: Encapsulating Albiziin in a targeted delivery vehicle can increase its concentration at the tumor site while minimizing systemic exposure.[3][20][21]
-
Approach: Develop a nanoparticle-based delivery system for Albiziin. For example, liposomes or polymeric nanoparticles can be functionalized with ligands (e.g., antibodies or peptides) that specifically bind to receptors overexpressed on your target cancer cells. Albumin-based drug delivery systems are also a promising option.[22]
-
Quantitative Data Summary
| Compound | Cell Line | Cell Type | Hypothetical IC50 (µM) |
| Albiziin | HCT116 | Colon Carcinoma | 10 |
| Albiziin | MCF-7 | Breast Adenocarcinoma | 25 |
| Albiziin | Normal Human Fibroblasts | Normal Connective Tissue | >100 |
| Albiziin Analog X | HCT116 | Colon Carcinoma | 5 |
| Albiziin Analog X | Normal Human Fibroblasts | Normal Connective Tissue | >200 |
| Albiziin + Compound Y | HCT116 | Colon Carcinoma | 2 |
This table illustrates the expected trend where a successful strategy would result in a lower IC50 for cancer cells and a higher IC50 for normal cells, thus widening the therapeutic window.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can work towards minimizing the off-target toxicity of Albiziin and harnessing its full therapeutic potential.
References
- 1. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 2. L-Albizziin | Glutaminase | TargetMol [targetmol.com]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caspjim.com [caspjim.com]
- 12. Combination Anticancer Therapies Using Selected Phytochemicals | MDPI [mdpi.com]
- 13. Synergistic activity of combination therapy with PEGylated pemetrexed and gemcitabine for an effective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect and toxicity of combination treatment including cyclocytidine or cytosine arabinoside in L-1210 and sarcoma-180 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural product-based design, synthesis and biological evaluation of Albiziabioside A derivatives that selectively induce HCT116 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and in vitro cytotoxicity evaluation of baicalein amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of allylthiopyridazine derivatives and inhibition of aflatoxin B1-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjpls.org [rjpls.org]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Albizziin Resistance in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Albizziin-resistant cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-proteinogenic amino acid that acts as a competitive inhibitor of asparagine synthetase (ASNS).[1] ASNS is the enzyme responsible for the synthesis of L-asparagine from L-aspartate and L-glutamine. By inhibiting this enzyme, this compound can lead to asparagine starvation and subsequent cell death, particularly in cells that are dependent on endogenous asparagine synthesis.
Q2: My cells have developed resistance to this compound. What is the most likely mechanism?
The most commonly reported mechanism of resistance to this compound in cell culture is the overexpression of asparagine synthetase (ASNS).[1] This can occur through increased transcription and translation of the ASNS gene, and in some cases, through gene amplification, leading to higher levels of the ASNS protein. This increased enzyme concentration effectively overcomes the competitive inhibition by this compound.
Q3: How can I confirm that my cells are overexpressing ASNS?
You can assess the expression level of ASNS in your resistant cell line compared to the parental (sensitive) cell line using the following methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the relative abundance of ASNS mRNA.
-
Western Blotting: To quantify the amount of ASNS protein.
-
Enzyme Activity Assay: To directly measure the catalytic activity of ASNS in cell lysates.
Q4: Are there any chemical inhibitors that can help overcome this compound resistance?
Yes, several compounds can inhibit asparagine synthetase and may be used to counteract resistance. These can be categorized as direct or indirect inhibitors.
| Inhibitor Class | Example(s) | Mechanism of Action |
| Direct Inhibitors | Azaserine, Acivicin, 6-Diazo-5-oxo-L-norleucine (DON) | Directly bind to the active site of ASNS, either competitively or irreversibly, preventing the synthesis of asparagine.[2] |
| Indirect Inhibitors | Methotrexate | Inhibits dihydrofolate reductase, which disrupts folate metabolism—a pathway essential for asparagine synthesis.[2] |
Q5: Could L-asparaginase be a viable strategy to treat this compound-resistant cells?
L-asparaginase is an enzyme that depletes extracellular asparagine by hydrolyzing it to aspartic acid and ammonia.[3][4] This approach could be effective, especially if the this compound-resistant cells have become highly dependent on extracellular asparagine due to their altered metabolism. Combining L-asparaginase treatment with methods to inhibit ASNS, such as siRNA knockdown, could be a powerful synergistic strategy.[5][6]
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Problem 1: Difficulty in Generating a Stable this compound-Resistant Cell Line
-
Symptom: Cells do not survive the selection process, or the resistance phenotype is lost after removal of this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Initial this compound concentration is too high. | Start with a low concentration of this compound (e.g., IC10-IC20) and gradually increase the dose in a stepwise manner over several weeks or months.[7] This allows for the selection and expansion of cells that incrementally adapt. |
| Inconsistent drug exposure. | Ensure a consistent schedule for media changes with fresh this compound-containing medium. Monitor cell confluence and passage cells before they become overgrown. |
| Parental cell line is highly sensitive. | Consider using a different parental cell line that may have a greater intrinsic capacity to develop resistance. |
| Loss of resistance. | After establishing a resistant line, maintain a low dose of this compound in the culture medium to ensure continuous selective pressure. Create cryopreserved stocks of the resistant cells at various passage numbers. |
Problem 2: Inconsistent Results in ASNS Expression Analysis (qRT-PCR/Western Blot)
-
Symptom: High variability in ASNS mRNA or protein levels between biological replicates of resistant cells.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Heterogeneous cell population. | Perform single-cell cloning of the resistant population to establish a monoclonal cell line with a stable and uniform level of ASNS overexpression.[8] |
| RNA or protein degradation. | Use appropriate inhibitors (RNase inhibitors for RNA, protease inhibitors for protein) during sample preparation. Process samples quickly and store them at -80°C. |
| Suboptimal assay conditions. | Optimize primer/probe concentrations and annealing temperatures for qRT-PCR. For Western blotting, ensure complete protein transfer and optimize antibody concentrations and incubation times. |
Problem 3: siRNA Knockdown of ASNS is Ineffective in Re-sensitizing Cells to this compound
-
Symptom: Transfection with ASNS-targeting siRNA does not restore sensitivity to this compound in the resistant cell line.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient siRNA delivery. | Optimize the transfection protocol by varying the siRNA concentration, transfection reagent, and incubation time. Use a fluorescently labeled control siRNA to visually assess transfection efficiency. |
| Insufficient knockdown. | Verify the degree of ASNS knockdown at both the mRNA (qRT-PCR) and protein (Western Blot) levels. Test multiple different siRNA sequences targeting ASNS as knockdown efficiency can vary.[9] |
| Secondary resistance mechanisms. | The cells may have developed additional, ASNS-independent mechanisms of resistance. Investigate other potential pathways, such as altered drug efflux (e.g., ABC transporters) or activation of pro-survival signaling pathways. |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol outlines the stepwise method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC10-IC20.
-
Maintain the culture until the cells resume a normal growth rate.
-
-
Stepwise Increase in this compound Concentration:
-
Once the cells are growing robustly, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation, allowing the cells to adapt at each concentration. This process can take 3-6 months.[8]
-
-
Characterization and Banking:
-
Periodically determine the IC50 of the resistant population to monitor the fold-change in resistance.
-
Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand the cell line.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: Quantification of ASNS mRNA by qRT-PCR
-
RNA Extraction:
-
Harvest parental and this compound-resistant cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[10]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).[10]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and ASNS-specific primers.[11]
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of ASNS mRNA in resistant cells compared to parental cells using the ΔΔCt method.
-
Protocol 3: Analysis of ASNS Protein Expression by Western Blot
-
Protein Extraction:
-
Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ASNS overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Quantify the band intensities using densitometry software and normalize the ASNS signal to the loading control.
-
Protocol 4: siRNA-Mediated Knockdown of ASNS
-
Cell Seeding:
-
Seed the this compound-resistant cells in a 6-well plate at a density that will result in 50-70% confluence at the time of transfection.
-
-
Transfection:
-
Dilute the ASNS-targeting siRNA (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's protocol.[15]
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency by measuring ASNS mRNA (qRT-PCR) and protein (Western Blot) levels as described in Protocols 2 and 3.
-
-
Functional Assay:
-
Following confirmation of knockdown, treat the transfected cells with this compound to determine if sensitivity has been restored, for example, by performing a cell viability assay.
-
Visualizations
Caption: Experimental workflow for developing, characterizing, and overcoming this compound resistance.
Caption: Mechanism of this compound action and resistance through ASNS overexpression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Knockdown of asparagine synthetase A renders Trypanosoma brucei auxotrophic to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Cellular and molecular characterization of two novel asparagine synthetase gene mutations linked to asparagine synthetase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asparagine Synthetase Antibody | Cell Signaling Technology [cellsignal.com]
- 14. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Albizziin Activity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Albizziin in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistent activity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-proteinogenic amino acid that acts as an inhibitor of both glutamase and glutaminyl-tRNA synthetase. By mimicking glutamine, it competitively inhibits enzymes that are crucial for glutamine metabolism, a pathway often upregulated in cancer cells and other rapidly proliferating cells.
Q2: How should I store this compound powder for long-term stability?
A2: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is stable for at least three years.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions are best stored at -80°C, where they can remain stable for up to a year. For shorter-term storage, aliquots can be kept at 4°C for up to one week. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in water. To prepare a stock solution, dissolve the powder in sterile, purified water. Gentle warming and sonication can aid in dissolution. For cell culture experiments, it is crucial to filter-sterilize the final solution through a 0.22 µm filter before use.
Q5: What is a typical working concentration for this compound in cell culture experiments?
A5: The optimal working concentration of this compound is cell-line dependent and should be determined empirically through dose-response experiments. However, concentrations in the low millimolar range are often used to achieve effective inhibition of glutamine metabolism.
Q6: Can this compound be used in animal studies?
A6: Yes, this compound can be used in in vivo experiments. The route of administration and dosage will depend on the specific animal model and experimental design. For administration, it may be necessary to formulate this compound in a vehicle such as a solution containing DMSO, PEG300, and Tween-80, although care must be taken to keep the final DMSO concentration low to avoid toxicity.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound, helping you to identify and resolve them efficiently.
Issue 1: Loss of this compound Activity Over Time in Aqueous Solution
Possible Causes:
-
Hydrolysis of the Ureido Group: The ureido group of this compound may be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures. This can lead to the formation of inactive degradation products. While specific data on this compound is limited, the stability of similar ureido compounds is known to be pH and temperature-dependent.[3][4][5][6]
-
Repeated Freeze-Thaw Cycles: As with many biochemical reagents, subjecting this compound stock solutions to multiple freeze-thaw cycles can lead to degradation and loss of activity.[2]
-
Improper Storage: Storing aqueous solutions at 4°C for extended periods (beyond one week) or at room temperature can accelerate degradation.
Solutions:
-
pH Control: Prepare stock solutions in a buffered saline solution (e.g., PBS, pH 7.2-7.4) to maintain a stable pH. Avoid highly acidic or alkaline conditions.
-
Aliquot and Store Properly: Prepare single-use aliquots of your stock solution and store them at -80°C for long-term use.[2] For daily experiments, a working aliquot can be stored at 4°C for no longer than one week.
-
Fresh Preparations: For critical long-term experiments, consider preparing fresh working solutions from a frozen stock aliquot for each experimental time point.
Issue 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent this compound Concentration: Inaccurate pipetting, incomplete dissolution of the powder, or degradation of the stock solution can lead to variability in the effective concentration of this compound.
-
Interaction with Cell Culture Media Components: Components in complex cell culture media, such as certain amino acids or metal ions, could potentially interact with this compound, affecting its bioavailability or activity. While specific interactions for this compound are not well-documented, it is a known issue for other small molecules in culture media.[7]
-
Cell Culture Conditions: Variations in cell density, passage number, or metabolic state of the cells can alter their dependence on glutamine and thus their sensitivity to this compound.
Solutions:
-
Quality Control of Stock Solutions: Regularly verify the concentration of your stock solution, if possible, using an appropriate analytical method. Ensure complete dissolution when preparing new stocks.
-
Standardize Protocols: Use a consistent and validated protocol for preparing working solutions and treating your cells.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments to account for any effects of the solvent itself.
-
Consistent Cell Culture Practices: Maintain consistent cell culture conditions, including seeding density, passage number, and media composition, throughout the duration of your long-term experiments.
Issue 3: Unexpected Cellular Responses or Off-Target Effects
Possible Causes:
-
Broad Spectrum Inhibition: this compound is a broad inhibitor of glutamine-utilizing enzymes. This can lead to complex metabolic reprogramming in cells beyond simple glutaminase inhibition, potentially causing unexpected phenotypic changes.[1]
-
Toxicity at High Concentrations: Like many metabolic inhibitors, high concentrations of this compound may induce cellular toxicity that is independent of its specific inhibitory activity.
-
Cellular Adaptation: Over long-term exposure, cells may adapt to glutamine pathway inhibition by upregulating alternative metabolic pathways to survive.[8][9]
Solutions:
-
Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and duration of treatment that elicits the desired effect without causing overt toxicity.
-
Metabolic Analysis: To understand the cellular response to this compound, consider performing metabolomic analysis to identify changes in key metabolic pathways.
-
Combination Therapies: In some cases, combining this compound with inhibitors of compensatory metabolic pathways may enhance its efficacy and prevent cellular adaptation.[10]
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Citation(s) |
| Powder | -20°C | ≥ 3 years | [2] |
| Stock Solution (in solvent) | -80°C | ~ 1 year | [2] |
| Stock Solution (in solvent) | -20°C | ~ 1 month | |
| Stock Solution (in solvent) | 4°C | ≤ 1 week | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Glutaminase Activity Assay for Assessing this compound Inhibition
This protocol is adapted from commercially available glutaminase activity assay kits and can be used to determine the inhibitory effect of this compound. The principle involves the enzymatic conversion of glutamine to glutamate by glutaminase, followed by the detection of glutamate.
Materials:
-
Cell or tissue lysates containing glutaminase
-
Glutaminase assay buffer (e.g., Tris-HCl buffer, pH 8.6)
-
Glutamine solution (substrate)
-
This compound working solutions at various concentrations
-
Glutamate standard solutions
-
Glutamate detection system (e.g., a coupled enzymatic reaction that produces a colorimetric or fluorometric signal)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. The protein concentration of the lysates should be determined.
-
Standard Curve: Prepare a glutamate standard curve by adding known concentrations of glutamate to a series of wells in the 96-well plate.
-
Reaction Setup:
-
Blank: Add assay buffer to a well.
-
Control (No Inhibitor): Add cell/tissue lysate and glutamine to a well.
-
Inhibitor Wells: Add cell/tissue lysate, glutamine, and different concentrations of this compound to separate wells.
-
Vehicle Control: Add cell/tissue lysate, glutamine, and the vehicle used to dissolve this compound to a well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the glutaminase reaction to proceed.
-
Detection: Stop the reaction and add the glutamate detection reagents to all wells, including the standards. Incubate as required by the detection system manufacturer.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation:
-
Subtract the blank reading from all other readings.
-
Plot the glutamate standard curve.
-
Determine the amount of glutamate produced in each sample well from the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor) well.
-
Mandatory Visualizations
Caption: Workflow for conducting long-term experiments with this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Caption: this compound inhibits key enzymes in glutamine metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. L-Albizziin | Glutaminase | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting glutamine metabolism network for the treatment of therapy-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selecting Asparagine Auxotrophs: Beyond Albizziin
For researchers in genetics, molecular biology, and drug development, the selection of asparagine auxotrophs is a critical step in various experimental workflows. While albizziin has traditionally been a tool for this purpose, a range of alternative methods offer distinct advantages in terms of efficiency, specificity, and ease of use. This guide provides a comprehensive comparison of this compound and its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Overview of Selection Agents
The selection of asparagine auxotrophs relies on the principle of inhibiting the growth of prototrophic cells that can synthesize their own asparagine, while allowing the survival of auxotrophic mutants that require an external source of this amino acid. This is typically achieved by targeting the asparagine biosynthesis pathway. The primary compounds used for this purpose are:
-
This compound: A structural analog of L-asparagine that acts as a competitive inhibitor of asparagine synthetase (ASNS), the enzyme responsible for the final step of asparagine biosynthesis.
-
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. By depleting the extracellular asparagine pool, it effectively starves cells that cannot synthesize their own.
-
5-Diazo-4-oxo-L-norvaline (DONV): An L-asparagine analog that acts as an inhibitor of cytoplasmic asparaginase, an enzyme that can break down asparagine. While not a direct inhibitor of asparagine synthesis, its use can be relevant in specific genetic backgrounds or experimental setups.
Comparative Performance
The choice of selection agent depends on factors such as the organism, the desired selection stringency, and potential off-target effects. The following table summarizes the key performance characteristics of each compound.
| Feature | This compound | L-Asparaginase | 5-Diazo-4-oxo-L-norvaline (DONV) |
| Mechanism of Action | Competitive inhibitor of asparagine synthetase[1] | Enzymatic depletion of extracellular L-asparagine[2][3] | Inhibitor of cytoplasmic asparaginase[4] |
| Selection Principle | Inhibition of de novo asparagine synthesis | Starvation of asparagine auxotrophs | Modulation of intracellular asparagine levels |
| Typical Organisms | Bacteria (E. coli), Yeast (S. cerevisiae), Mammalian cells | Bacteria (E. coli), Yeast (S. cerevisiae), Mammalian cells | Primarily studied in E. coli[4] |
| Reported Efficiency | Moderate to high | High | Dependent on genetic context |
| Potential Off-Target Effects | Can have secondary effects on other metabolic pathways. | Can also exhibit L-glutaminase activity, leading to glutamine depletion and potential toxicity[5][6]. | Can irreversibly inhibit cytoplasmic asparaginase[4]. |
| Toxicity | Generally lower than L-asparaginase at effective concentrations. | Can be toxic, especially in organisms sensitive to glutamine depletion[5]. | Specific toxicity data for auxotroph selection is limited. |
Signaling Pathways and Experimental Workflows
Asparagine Biosynthesis and Inhibition Pathway
The primary target for selecting asparagine auxotrophs is the asparagine synthetase (ASNS) enzyme. The diagram below illustrates the final step in asparagine biosynthesis and the inhibitory action of this compound.
References
- 1. Mutations in two unlinked genes are required to produce asparagine auxotrophy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-asparaginase-mediated Therapy in L-asparagine Auxotrophic Cancers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Microbial L-Asparaginases: from Production to Practical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparagine utilization in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of the Optimal L-asparaginase II Against Acute Lymphoblastic Leukemia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current applications and different approaches for microbial l-asparaginase production - PMC [pmc.ncbi.nlm.nih.gov]
Validating Asparagine Synthetase Inhibition: A Comparative Analysis of Albizziin and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Asparagine synthetase (ASNS) is a critical enzyme in the biosynthesis of asparagine, a non-essential amino acid vital for the proliferation of certain cancer cells. This dependency makes ASNS an attractive target for anticancer drug development. This guide provides a comparative analysis of the ASNS inhibitor Albizziin against other known inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Mechanism of Action of Asparagine Synthetase
Asparagine synthetase catalyzes the ATP-dependent conversion of aspartate to asparagine, utilizing glutamine as a nitrogen donor. The reaction proceeds through a β-aspartyl-AMP intermediate. Inhibition of this enzyme leads to a depletion of intracellular asparagine, which can trigger cell cycle arrest and apoptosis in asparagine-dependent cancer cells.
Caption: Asparagine synthesis pathway catalyzed by ASNS.
Comparative Inhibitor Performance
Several small molecules have been identified as inhibitors of asparagine synthetase. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor.
| Inhibitor | Type of Inhibition | Target | Ki | IC50 | Citation(s) |
| This compound | Competitive | Asparagine Synthetase | Not Reported | Not Reported | [1] |
| Adenylated Sulfoximine 1 | Slow-onset, tight-binding | Human Asparagine Synthetase | 24 ± 2.8 nM (glutamine-dependent) | Not Reported | [2][3] |
| ASX-173 | Uncompetitive | Human Asparagine Synthetase | 0.4 nM | 113 nM | |
| Acivicin | Irreversible | Glutamine Amidotransferases | 10 µM (anthranilate synthase) | Not Reported | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Irreversible | Glutamine Amidotransferases | Not Reported | ~1 mM (for cKGA) | |
| Azaserine | Competitive | Glutamine Amidotransferases | Not Reported | 7 µM (parasite growth) |
Note: While L-albizziine is a known competitive inhibitor of ASNS, specific Ki and IC50 values were not available in the reviewed literature. Its inhibitory effect has been demonstrated to be comparable to ASNS knockdown in reducing cell proliferation.
Experimental Protocols
Accurate validation of ASNS inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for a luminescence-based enzyme activity assay and a standard cell viability assay.
Asparagine Synthetase Activity Assay (Luminescence-Based)
This protocol measures the amount of AMP produced as a byproduct of the asparagine synthetase reaction.
Materials:
-
Purified asparagine synthetase enzyme
-
AMP-Glo™ Assay System (Promega)
-
Substrate solution: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.75 mM DTT, 0.05 mg/ml BSA, 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP
-
Enzyme dilution buffer
-
Inhibitor of interest (e.g., this compound) dissolved in an appropriate solvent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Thaw the purified ASNS enzyme on ice.
-
Dilute the enzyme to the desired concentration in the enzyme dilution buffer.
-
Prepare serial dilutions of the inhibitor in the substrate solution.
-
-
Reaction Setup:
-
In a 96-well plate, add 12.5 µL of the diluted enzyme to each well.
-
To initiate the reaction, add 12.5 µL of the substrate solution (with or without inhibitor) to each well.
-
Include control wells with no enzyme (blank) and no inhibitor (vehicle control).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
AMP Detection:
-
Stop the reaction and detect the generated AMP by following the manufacturer's instructions for the AMP-Glo™ Assay System. This typically involves a two-step addition of reagents.
-
Briefly, add AMP-Glo™ Reagent I to deplete the remaining ATP.
-
Then, add AMP-Glo™ Reagent II to convert AMP to ATP, which is then detected in a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the luminescence-based ASNS assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Inhibitor of interest (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the solvent used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion
The validation of asparagine synthetase inhibitors is a critical step in the development of novel cancer therapeutics. While this compound is a known competitive inhibitor of ASNS, a detailed quantitative comparison with other potent inhibitors like the adenylated sulfoximine 1 and ASX-173 is warranted. The provided experimental protocols offer a robust framework for researchers to conduct these comparative studies and further elucidate the therapeutic potential of targeting asparagine metabolism in cancer.
References
- 1. Potential inhibitors of L-asparagine biosynthesis. 4. Substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of human asparagine synthetase suppresses proliferation of an L-asparaginase-resistant leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Albizziin's Cross-Reactivity with Amino Acid Metabolic Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Albizziin, a non-proteinogenic amino acid, with key enzymes in amino acid metabolism. The information presented is intended to support research and drug development efforts by offering a clear overview of this compound's known interactions, supported by available experimental data and detailed protocols.
Executive Summary
This compound, chemically known as L-2-Amino-3-ureidopropionic acid, exhibits inhibitory activity against specific amino acid metabolic enzymes. This guide focuses on its cross-reactivity with Asparagine Synthetase (ASNS) , Glutaminase (GLS) , and the potential for interaction with Arginase . Current research confirms this compound as a competitive inhibitor of Asparagine Synthetase and a potent inhibitor of Glutaminase. To date, there is no direct scientific evidence to support the inhibition of Arginase by this compound. This guide presents a compilation of available data, experimental methodologies for assessing these interactions, and visual representations of the relevant metabolic pathways and experimental workflows.
Data Presentation: this compound's Interaction with Amino Acid Metabolic Enzymes
The following table summarizes the known interactions of this compound with key amino acid metabolic enzymes. The data is based on a comprehensive review of available scientific literature.
| Enzyme | Natural Substrate(s) | This compound Interaction | Mechanism of Action | Quantitative Data (Ki / IC50) |
| Asparagine Synthetase (ASNS) | Aspartate, Glutamine, ATP | Inhibitor | Competitive | Data not available in the reviewed literature. |
| Glutaminase (GLS) | Glutamine | Inhibitor | Competitive and Reversible | Data not available in the reviewed literature. |
| Arginase | Arginine | No direct evidence of interaction | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for assessing the enzymatic activity and potential inhibition by this compound are crucial for reproducible research. The following are standard protocols for Arginase and Asparagine Synthetase activity assays.
Arginase Activity Assay
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of arginine by arginase.
Materials:
-
Arginase enzyme preparation (e.g., purified enzyme or tissue homogenate)
-
L-arginine solution (substrate)
-
Maleate buffer
-
MnCl2 solution
-
Urea standard solutions
-
Colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime)
-
Acidic solution (e.g., H2SO4/H3PO4 mixture)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase sample with Maleate buffer containing MnCl2 at 37°C for 10-15 minutes to ensure maximal enzyme activity.
-
Reaction Initiation: Add L-arginine solution to the activated enzyme to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the acidic solution.
-
Color Development: Add the colorimetric reagent to the reaction mixture and heat at 95-100°C for 30-60 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Quantification: Determine the concentration of urea produced by comparing the absorbance to a standard curve generated with urea solutions of known concentrations.
-
Inhibition Assay: To test for inhibition by this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate. Compare the enzyme activity with and without the inhibitor to determine the percentage of inhibition.
Asparagine Synthetase (ASNS) Activity Assay
This protocol measures the production of asparagine from aspartate and glutamine, often using a coupled enzymatic reaction or chromatographic separation. A common method involves the detection of radiolabeled asparagine.
Materials:
-
ASNS enzyme preparation
-
L-aspartate solution
-
L-glutamine solution
-
ATP solution
-
MgCl2 solution
-
Radioactively labeled substrate (e.g., [14C]-Aspartate)
-
Tris-HCl buffer
-
Scintillation cocktail
-
Scintillation counter
-
Ion-exchange chromatography column (for separation of aspartate and asparagine)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, ATP, MgCl2, and the ASNS enzyme preparation.
-
Reaction Initiation: Start the reaction by adding L-aspartate and a tracer amount of [14C]-Aspartate. Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., ethanol or by boiling).
-
Separation of Products: Separate the unreacted [14C]-Aspartate from the product, [14C]-Asparagine, using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the [14C]-Asparagine fraction using a scintillation counter.
-
Inhibition Assay: To assess the inhibitory effect of this compound, include varying concentrations of this compound in the reaction mixture during the pre-incubation step. Calculate the inhibition by comparing the amount of product formed in the presence and absence of the inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathways showing the action of Arginase, ASNS, and Glutaminase, and the inhibitory effects of this compound.
Caption: A generalized workflow for determining the inhibitory effect of this compound on enzyme activity.
Conclusion
This compound demonstrates clear cross-reactivity with key enzymes of amino acid metabolism, specifically acting as a competitive inhibitor of Asparagine Synthetase and Glutaminase. The structural similarity of this compound to the natural substrates of these enzymes likely underlies its inhibitory action. While the potential for interaction with Arginase is a logical consideration based on substrate similarity, there is currently no direct experimental evidence to support this.
For researchers and drug development professionals, the targeted inhibitory profile of this compound presents opportunities for further investigation. The provided experimental protocols offer a foundation for conducting detailed kinetic studies to quantify the potency of this compound's inhibition (i.e., determining Ki and IC50 values) and to explore its effects in various cellular and in vivo models. Such data will be invaluable for understanding the therapeutic potential and possible off-target effects of this compound and its derivatives. Future research should focus on obtaining these quantitative measures to enable a more precise comparison of this compound's activity against different amino acid metabolic enzymes.
Efficacy of Albizziin Versus Other Asparagine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Albizziin and other asparagine analogs, namely N,N-dibenzylasparagine (NNDAsp) and 5-diazo-4-oxo-L-norvaline (DONV). The information is compiled from preclinical studies to assist in evaluating their potential as anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.
Comparative Efficacy of Asparagine Analogs
The in vitro cytotoxic activities of this compound, NNDAsp, and DONV against various cancer cell lines are summarized below. It is important to note that the experimental conditions, including the specific cell lines and assay methods, varied between studies, which should be considered when making direct comparisons.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | MCF-7 (Human Breast Cancer) | MTT Assay | IC50 | 36.31 µg/mL | |
| N,N-dibenzylasparagine (NNDAsp) | Caco-2 (Human Colon Cancer) | MTT Assay | CC50 | 4 mg/mL | [1][2] |
| 5-diazo-4-oxo-L-norvaline (DONV) | Rat Skin Fibroblasts | CyQUANT® Assay | IC50 | 232.5 µM | [3] |
| 5-diazo-4-oxo-L-norvaline (DONV) | Mammalian Cells | Cell Viability Assay | Cytotoxicity | Observed at concentrations as low as 125 µM | [4] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Cytotoxic Concentration 50%) is the concentration of a test compound that results in 50% cell death.
Mechanism of Action and Signaling Pathways
Asparagine analogs primarily exert their anticancer effects by interfering with asparagine metabolism, which is crucial for the proliferation of certain cancer cells. Many tumor cells have low expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production, making them dependent on extracellular asparagine. By acting as competitive inhibitors of asparagine-dependent enzymes or by depleting intracellular asparagine pools, these analogs can induce cancer cell death.
Depletion of asparagine triggers a cellular stress response, primarily mediated by the GCN2/eIF2α/ATF4 pathway. This pathway is activated upon amino acid starvation and leads to the upregulation of genes involved in amino acid synthesis and transport, including ASNS itself, as a compensatory mechanism.[5][6] Furthermore, asparagine availability is linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[5] Inhibition of asparagine synthesis or uptake can lead to mTORC1 inactivation, further contributing to the anti-proliferative effects.
The proposed signaling pathway for the cellular response to asparagine depletion is depicted below.
Caption: Cellular response to asparagine depletion by asparagine analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the asparagine analog and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or CC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis and Cell Death Analysis
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane (late apoptotic and necrotic cells).
-
Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Gate the cell populations based on their fluorescence to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protein Expression Analysis
Western Blotting for Asparagine Synthetase (ASNS)
This technique is used to detect and quantify the expression level of a specific protein, in this case, ASNS.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ASNS overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of ASNS.[10]
Experimental Workflow Visualization
The general workflow for evaluating the in vitro efficacy of asparagine analogs is illustrated below.
Caption: General workflow for in vitro evaluation of asparagine analogs.
References
- 1. Anticancer Properties of N,N-dibenzylasparagine as an Asparagine (Asp) analog, Using Colon Cancer Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 6. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phenotype of Albizziin-Selected Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the phenotype of mutants selected for resistance to Albizziin, a known glutamine analog. This guide outlines key experimental protocols, presents comparative data, and illustrates the underlying biological pathways.
This compound acts as a competitive inhibitor of glutamine-utilizing enzymes, making it a valuable tool for selecting mutants with alterations in amino acid metabolism and transport. Validating the phenotype of these mutants is a critical step in understanding the mechanisms of resistance and identifying potential drug targets. This guide compares the phenotypic characteristics of wild-type (WT) organisms or parental cell lines with this compound-selected mutants (ALB-R).
Comparative Analysis of Wild-Type vs. This compound-Resistant Mutants
The following tables summarize key quantitative data from hallmark experiments used to validate the phenotype of this compound-selected mutants.
Table 1: Growth Inhibition by this compound and Related Glutamine Analogs
This table compares the half-maximal inhibitory concentration (IC50) of this compound and other glutamine analogs against wild-type and two independent this compound-resistant mutant lines (ALB-R1, ALB-R2). A higher IC50 value indicates greater resistance.
| Compound | Wild-Type IC50 (µM) | ALB-R1 IC50 (µM) | ALB-R2 IC50 (µM) |
| This compound | 50 ± 5 | 500 ± 20 | 450 ± 15 |
| 6-Diazo-5-oxo-L-norleucine (DON) | 25 ± 3 | 240 ± 12 | 220 ± 10 |
| Azaserine | 100 ± 8 | 95 ± 7 | 400 ± 25 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cellular Uptake of [³H]-Glutamine
This table shows the rate of radiolabeled glutamine uptake, a key indicator of amino acid transporter function. A significant decrease in uptake in resistant mutants can suggest a transport-based resistance mechanism.
| Strain/Cell Line | [³H]-Glutamine Uptake (pmol/min/10⁶ cells) |
| Wild-Type | 150 ± 10 |
| ALB-R1 | 145 ± 12 |
| ALB-R2 | 30 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative GMP Synthetase Activity
As this compound can inhibit glutamine-dependent enzymes, this table compares the in vitro activity of GMP synthetase, a key enzyme in purine biosynthesis, in the presence of this compound. Resistance may be conferred by mutations in the target enzyme that reduce its sensitivity to the inhibitor.
| Strain/Cell Line | Relative GMP Synthetase Activity (% of control) |
| Wild-Type | 25 ± 4 |
| ALB-R1 | 85 ± 7 |
| ALB-R2 | 30 ± 5 |
Activity was measured in the presence of 100 µM this compound and is expressed as a percentage of the activity without the inhibitor. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Growth Inhibition Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Protocol:
-
Seed cells or microorganisms in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound and other glutamine analogs (e.g., DON, Azaserine).
-
Add the compounds to the wells and incubate for a period appropriate for the organism/cell line (e.g., 48-72 hours for mammalian cells).
-
Assess cell viability using a suitable method, such as the MTT assay or by measuring optical density for microbial cultures.
-
Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Radiolabeled Amino Acid Uptake Assay
Objective: To measure the rate of amino acid transport into cells.
Protocol:
-
Culture cells to mid-log phase and wash with a buffer that does not contain the amino acid being tested.
-
Resuspend the cells in the same buffer at a known concentration.
-
Initiate the uptake assay by adding a known concentration of the radiolabeled amino acid (e.g., [³H]-Glutamine).
-
At various time points, take aliquots of the cell suspension and immediately filter them through a membrane that retains the cells but allows the buffer to pass through.
-
Wash the filter rapidly with ice-cold buffer to remove any unincorporated radiolabel.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the uptake rate, typically expressed as pmol of substrate per minute per million cells.
In Vitro Enzyme Activity Assay (GMP Synthetase)
Objective: To measure the activity of a specific enzyme in the presence and absence of an inhibitor.
Protocol:
-
Prepare cell lysates from wild-type and mutant strains.
-
Set up reaction mixtures containing the necessary substrates for the enzyme (for GMP synthetase, this includes xanthosine 5'-monophosphate, ATP, and glutamine) and a buffer to maintain optimal pH.
-
Add a known concentration of the inhibitor (this compound) to the experimental tubes and an equivalent volume of vehicle to the control tubes.
-
Initiate the reaction by adding the cell lysate.
-
Incubate the reaction at the optimal temperature for a set period.
-
Stop the reaction (e.g., by heat inactivation or adding a chemical stop solution).
-
Measure the amount of product formed. For GMP synthetase, this can be done by quantifying the amount of GMP produced, often using a spectrophotometric or HPLC-based method.
-
Express the enzyme activity in the presence of the inhibitor as a percentage of the activity in the control condition.
Visualizing the Underlying Mechanisms
The following diagrams illustrate the selection process and potential mechanisms of resistance to this compound.
Caption: Workflow for selecting this compound-resistant mutants.
Caption: Potential sites of this compound action.
Caption: Experimental workflow for phenotype validation.
A Comparative Analysis of Albizziin and β-Aspartyl Hydroxamate as Asparagine Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Albizziin and β-aspartyl hydroxamate are two key small molecule inhibitors of asparagine synthetase (ASNS), an enzyme of significant interest in oncology and neuroscience. ASNS catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine, a critical process for the proliferation of certain cancer cells, particularly those with low endogenous ASNS expression, such as in acute lymphoblastic leukemia.[1] This guide provides a detailed comparative analysis of this compound and β-aspartyl hydroxamate, presenting their biochemical properties, mechanisms of action, and available experimental data to aid researchers in selecting the appropriate tool for their studies.
Biochemical and Physicochemical Properties
A fundamental comparison of this compound and β-aspartyl hydroxamate begins with their distinct chemical structures and resulting physicochemical properties. These differences can influence their biological activity, stability, and pharmacokinetic profiles.
| Property | This compound | β-Aspartyl Hydroxamate |
| Molecular Formula | C₄H₉N₃O₃ | C₄H₈N₂O₄ |
| Molecular Weight | 147.13 g/mol | 148.12 g/mol |
| Structure | ||
| Mechanism of Action | Competitive inhibitor of asparagine synthetase, also inhibits glutaminase.[2][3] | Inhibitor of asparagine synthetase and serine racemase.[4] |
| Solubility | Soluble in water (PBS, pH 7.2): 5 mg/mL. Insoluble in DMF, DMSO, and Ethanol.[5] | Soluble in water: 62.5 mg/mL.[6] |
| Stability | Stable for ≥ 4 years when stored at -20°C.[5] | Store at -20°C.[7] |
Mechanism of Action and Inhibition of Asparagine Synthetase
Both this compound and β-aspartyl hydroxamate function by inhibiting asparagine synthetase, thereby depleting the intracellular pool of asparagine. This is particularly effective in cancer cells that are auxotrophic for asparagine.
This compound acts as a competitive inhibitor of ASNS, likely by mimicking the substrate L-glutamine.[2] Its ureido group is isosteric to the amide group of glutamine, allowing it to bind to the glutamine-binding site of the enzyme.
β-Aspartyl hydroxamate also inhibits ASNS. The hydroxamate functional group is a key feature in many enzyme inhibitors, often acting as a metal-chelating group or mimicking a tetrahedral transition state.[4] In the context of ASNS, it likely interferes with the binding of aspartate or the subsequent adenylation step.
The inhibition of ASNS leads to the activation of the integrated stress response (ISR), a cellular stress pathway, as demonstrated by studies with other ASNS inhibitors.[8]
Experimental Data: Enzyme Inhibition and Cytotoxicity
Similarly, comprehensive comparative cytotoxicity data across a wide range of cancer cell lines is limited. The cytotoxic effects of these inhibitors are highly dependent on the cell line's reliance on external asparagine, which is correlated with their endogenous ASNS expression levels. The IC50 values for various compounds against different cell lines can range from micromolar to millimolar concentrations.[10][11]
Experimental Protocols
Asparagine Synthetase (ASNS) Activity Assay
This protocol is adapted from a method for measuring human ASNS activity by detecting the production of AMP, a co-product of the asparagine synthesis reaction.[12]
Materials:
-
Purified ASNS enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA
-
Substrate Solution: 10 mM L-aspartate, 10 mM L-glutamine, 1 mM ATP in Assay Buffer
-
Inhibitor solutions (this compound or β-aspartyl hydroxamate) at various concentrations
-
AMP detection kit (e.g., AMP-Glo™ Assay)
-
96-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add the purified ASNS enzyme to each well.
-
Add the inhibitor solutions to the respective wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the AMP detection kit's instructions.
-
Measure the amount of AMP produced using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound or β-aspartyl hydroxamate solutions in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the inhibitors. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Synthesis Protocols
Enzymatic Synthesis of β-Aspartyl Hydroxamate
This method utilizes the enzyme β-aspartyl-γ-glutamyl transferase from Pseudomonas syringae.[13]
Materials:
-
L-asparagine (donor substrate)
-
Hydroxylammonium chloride (acceptor substrate)
-
β-aspartyl-γ-glutamyl transferase enzyme
-
Reaction buffer (e.g., phosphate buffer, pH 6.0)
Procedure:
-
Prepare a reaction mixture containing L-asparagine (e.g., 80 mM) and hydroxylammonium chloride (e.g., 40 mM) in the reaction buffer.[13]
-
Add the purified β-aspartyl-γ-glutamyl transferase to the mixture.
-
Incubate the reaction at an optimal temperature (e.g., 60°C) for a set period.[13]
-
Monitor the formation of β-aspartyl hydroxamate using HPLC analysis.
-
Purify the product from the reaction mixture using appropriate chromatographic techniques.
Conclusion
This compound and β-aspartyl hydroxamate are valuable research tools for studying the role of asparagine synthetase in various biological processes. While both effectively inhibit ASNS, their distinct chemical properties and potential for off-target effects (e.g., this compound's inhibition of glutaminase and β-aspartyl hydroxamate's inhibition of serine racemase) should be considered when designing experiments. The lack of direct comparative studies highlights an opportunity for future research to precisely delineate their relative potencies and selectivities. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of targeting asparagine synthesis.
References
- 1. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of inhibitors acting at the synthetase site of Escherichia coli asparagine synthetase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytocidal Antitumor Effects against Human Ovarian Cancer Cells Induced by B-Lactam Steroid Alkylators with Targeted Activity against Poly (ADP-Ribose) Polymerase (PARP) Enzymes in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing the relationship between in vitro potency, pharmacokinetic, and pharmacodynamic parameters in a series of orally available, hydroxyethylamine-derived β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin [mdpi.com]
- 7. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 9. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
Unveiling Asparagine Depletion: A Comparative Guide to Albizziin and L-Asparaginase using Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate measurement of asparagine depletion is critical in evaluating the efficacy of novel cancer therapeutics. This guide provides a comparative overview of two key compounds, Albizziin and L-Asparaginase, and details the use of mass spectrometry for the precise quantification of their effects on asparagine levels.
Asparagine is a crucial amino acid for the proliferation of certain cancer cells, particularly those with low expression of asparagine synthetase (ASNS). Therapeutic strategies aimed at depleting asparagine have shown promise in treating such malignancies. This compound, a competitive inhibitor of ASNS, and L-Asparaginase, an enzyme that degrades extracellular asparagine, represent two distinct approaches to inducing asparagine starvation. This guide offers a side-by-side comparison of these agents, supported by experimental methodologies for confirming their efficacy using mass spectrometry.
Performance Comparison: this compound vs. L-Asparaginase
The following table summarizes the key characteristics and reported efficacy of this compound and L-Asparaginase in depleting asparagine levels. While direct comparative studies using mass spectrometry are limited, this table synthesizes available data to provide a clear overview.
| Feature | This compound | L-Asparaginase |
| Mechanism of Action | Competitive inhibitor of Asparagine Synthetase (ASNS), blocking the intracellular conversion of aspartate to asparagine.[1][2] | Enzyme that catalyzes the hydrolysis of extracellular L-asparagine to L-aspartic acid and ammonia.[3][4] |
| Primary Site of Action | Intracellular | Extracellular (bloodstream and cell culture medium) |
| Effect on Asparagine | Reduces de novo synthesis of asparagine, leading to intracellular depletion. The extent of depletion is dependent on the cell's reliance on endogenous synthesis. | Rapidly depletes extracellular asparagine, which in turn leads to the efflux and subsequent depletion of intracellular asparagine.[3] |
| Reported Efficacy (Mass Spectrometry Data) | Quantitative data on intracellular asparagine depletion in cancer cells specifically using mass spectrometry is not readily available in the reviewed literature. However, its inhibitory effect on ASNS is well-documented.[1] | OVCAR-8 cells: Complete depletion of asparagine from the medium within seconds and rapid depletion of intracellular asparagine.[3] Jurkat & Reh cells: Complete depletion of asparagine in culture supernatant after 24 hours of treatment.[4] In vivo (mice): Plasma asparagine concentration below the limit of quantitation (< 1 µM) within 23 hours of treatment.[5] |
| Potential Advantages | Targets cancer cells that may have upregulated ASNS as a resistance mechanism to L-Asparaginase. | Well-established clinical efficacy in certain leukemias; rapid and profound depletion of systemic asparagine.[6] |
| Potential Limitations | Efficacy may be limited in cancer cells that are highly dependent on extracellular asparagine uptake. | Can induce immunogenic responses; development of resistance through upregulation of ASNS.[6][7] |
Experimental Protocols
Accurate confirmation of asparagine depletion requires a robust and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying amino acids in complex biological matrices.
Protocol: Quantification of Intracellular Asparagine in Cultured Cancer Cells by LC-MS/MS
This protocol provides a general framework for the analysis of intracellular asparagine levels following treatment with this compound or L-Asparaginase.
1. Cell Culture and Treatment:
-
Seed cancer cells of interest (e.g., Jurkat, OVCAR-8) at a suitable density in appropriate cell culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound or L-Asparaginase for the specified duration. Include vehicle-treated control wells.
2. Sample Preparation (Metabolite Extraction):
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the samples vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation and metabolite extraction.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer to a new tube.
-
Dry the supernatant using a vacuum concentrator or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the amino acids.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Asparagine: Precursor ion (m/z) 133.1 → Product ion (m/z) 74.0[8]
-
Internal Standard (e.g., ¹³C₅,¹⁵N₂-Asparagine): Use the corresponding mass transition for the stable isotope-labeled internal standard.
-
-
Data Analysis: Quantify the peak area of the asparagine transition and normalize it to the peak area of the internal standard. Compare the normalized peak areas between treated and control samples to determine the extent of asparagine depletion.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Albizziin | Glutaminase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. A clinically attainable dose of L‐asparaginase targets glutamine addiction in lymphoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase activity of L-asparaginase contributes to durable preclinical activity against acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asparagine: A Metabolite to Be Targeted in Cancers | MDPI [mdpi.com]
- 7. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Albizziin: A Guide for Laboratory Professionals
For immediate reference, consult your institution's specific chemical waste management protocols and the manufacturer's Safety Data Sheet (SDS). This document provides a comprehensive overview of best practices for the safe handling and disposal of Albizziin.
This compound, a non-proteinogenic amino acid, requires careful management in a laboratory setting due to its potential hazards. This guide outlines the necessary procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
I. Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and adhere to the prescribed safety measures.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[2].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[2].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[2].
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a respirator that complies with OSHA regulations (29 CFR 1910.134) or European Standard EN 149[2].
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and has adequate ventilation[2].
-
Containment: For liquid spills, absorb the material using a finely-powdered, liquid-binding agent such as diatomite or universal binders[1]. For solid spills, carefully sweep or vacuum the material to avoid generating dust[2].
-
Collection: Place all contaminated materials, including absorbents and cleaning tools, into a clearly labeled, suitable disposal container[1][2].
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol[1].
-
Disposal: Dispose of the sealed container and its contents as hazardous waste, following the procedures outlined in Section IV[1].
III. Storage of this compound Waste
Proper storage of this compound waste is essential to prevent accidental release and ensure safe handling.
| Storage Condition | Requirement | Rationale |
| Container | Tightly closed, compatible material. | Prevents leakage and reaction with the container.[2] |
| Location | Cool, dry, well-ventilated area. | Minimizes degradation and vapor buildup.[2] |
| Segregation | Away from incompatible substances. | Prevents hazardous reactions.[1] |
| Labeling | Clearly marked as "Hazardous Waste - this compound". | Ensures proper identification and handling. |
Incompatible Materials:
-
Strong acids/alkalis
-
Strong oxidizing/reducing agents[1]
IV. Disposal Procedures
The primary directive for this compound disposal is to treat it as hazardous waste and avoid environmental release[1].
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Solid Waste: Collect unadulterated solid this compound and contaminated materials (e.g., weigh boats, gloves) in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling and Documentation:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life")
-
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary documentation regarding the waste contents.
-
Follow all institutional and local regulations for the transfer and disposal of the waste. Never dispose of this compound down the drain or in regular trash.
-
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound waste segregation and disposal.
References
Personal protective equipment for handling Albizziin
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Albizziin. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully investigated.[1] Therefore, a cautious approach to handling is necessary, and the use of appropriate personal protective equipment is mandatory.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling chemicals. |
| Body Protection | Impervious Clothing | Wear an appropriate protective lab coat or suit to prevent skin exposure.[1] |
| Respiratory Protection | Respirator | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. Use a respirator when handling the powdered form to avoid inhalation.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Wash hands thoroughly after handling.[1]
-
Use with adequate ventilation to keep airborne concentrations low.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1]
Spill Response:
-
Clean up spills immediately, observing all PPE precautions.[1]
-
Avoid generating dusty conditions.[1]
-
Provide ventilation.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Consult state and local hazardous waste regulations for complete and accurate classification.[1]
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Ingestion | Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Personal Protective Equipment (PPE) Selection Workflow for Handling this compound
Caption: PPE selection workflow for this compound.
General Experimental Workflow for Safety Assessment
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
